Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C51H70N18O11S2 |
|---|---|
Molecular Weight |
1175.4 g/mol |
IUPAC Name |
3-[(4R,7S,10S,13R,16S,19S,22R)-22-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid |
InChI |
InChI=1S/C51H70N18O11S2/c1-27(70)62-33(13-7-17-58-50(53)54)43(74)69-40-25-82-81-24-39(42(52)73)68-47(78)37(20-29-22-60-32-12-6-5-11-31(29)32)66-44(75)34(14-8-18-59-51(55)56)63-46(77)36(19-28-9-3-2-4-10-28)65-48(79)38(21-30-23-57-26-61-30)67-45(76)35(64-49(40)80)15-16-41(71)72/h2-6,9-12,22-23,26,33-40,60H,7-8,13-21,24-25H2,1H3,(H2,52,73)(H,57,61)(H,62,70)(H,63,77)(H,64,80)(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,74)(H,71,72)(H4,53,54,58)(H4,55,56,59)/t33-,34+,35+,36-,37+,38+,39+,40+/m1/s1 |
InChI Key |
UNXFCHHFXJFRRB-ZSTGMXRXSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure, Synthesis, and Activity of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic cyclic octapeptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂, a potent melanocortin-4 receptor (MC4R) agonist. The document details its chemical structure, a step-by-step synthesis and purification protocol, and methodologies for assessing its biological activity. Furthermore, it elucidates the complex signaling pathways activated by this peptide upon binding to the MC4R. All quantitative data are presented in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate understanding and replication.
Chemical Structure and Properties
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂, also known by its full chemical name Ac-d-Arg-c[Cys-Glu-His-d-Phe-Arg-Trp-Cys]-NH₂, is a synthetic cyclic octapeptide. Its structure is characterized by an acetylated N-terminal d-Arginine, a C-terminal carboxamide, and a disulfide bridge between the two Cysteine residues, which creates the cyclic core of the molecule. The core sequence "His-d-Phe-Arg-Trp" is a known pharmacophore for melanocortin receptor agonists.[1]
Table 1: Physicochemical Properties of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂
| Property | Value | Reference |
| Full Sequence | Ac-d-Arg-c[Cys-Glu-His-d-Phe-Arg-Trp-Cys]-NH₂ | [1] |
| CAS Number | 819048-44-7 | |
| Molecular Formula | C₆₀H₈₄N₁₈O₁₂S₂ | Calculated |
| Molecular Weight | 1339.54 g/mol | Calculated |
| Structure | Cyclic (Disulfide Bridge) | [1] |
Synthesis and Purification
The synthesis of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by on-resin cyclization and subsequent purification.
Experimental Protocol: Solid-Phase Peptide Synthesis and Cyclization
This protocol outlines the manual synthesis of the peptide on a rink amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-d-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-His(Trt)-OH, Fmoc-d-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Acetylation reagent: Acetic anhydride, DIPEA in DMF
-
Cyclization reagent: Iodine (I₂) in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the peptide sequence (C-terminus to N-terminus). For each coupling cycle:
-
Dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.
-
Add DIPEA to activate the carboxyl group.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
On-Resin Cyclization:
-
Selectively deprotect the trityl (Trt) protecting groups from the Cysteine residues using a mild acid treatment.
-
Wash the resin thoroughly.
-
Induce disulfide bond formation by treating the resin with a solution of iodine in DMF until a persistent yellow color is observed (approximately 1-2 hours).[2][3][4][5]
-
Wash the resin with DMF to remove excess iodine.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether multiple times to remove scavengers.
-
Drying: Dry the crude peptide under vacuum.
Experimental Workflow: Synthesis and Purification
Experimental Protocol: Purification and Characterization
Materials:
-
Reversed-phase C18 HPLC column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the solution onto a preparative C18 RP-HPLC column.[6][7][8][9]
-
Elute the peptide using a linear gradient of mobile phase B.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final peptide as a white fluffy powder.
-
Characterization by ESI-MS: Confirm the identity of the purified peptide by determining its molecular weight using ESI-MS.[10][11][12][13] The observed mass should correspond to the calculated theoretical mass.
Biological Activity and Mechanism of Action
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ is a potent agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the brain. Its agonistic activity at the MC4R is responsible for its observed physiological effects.
Table 2: In Vitro Activity at Melanocortin Receptors
| Receptor | Activity | Value | Reference |
| hMC4R | Binding Affinity (Ki) | 0.55 nM | [14] |
| hMC3R | Lower Affinity | - | [14] |
| hMC1R | Lower Affinity | - | [14] |
| mMC4R | Agonist Potency (EC₅₀) | 3.9 nM | [1] |
| mMC1R | Agonist Potency (EC₅₀) | 4.2 nM | [1] |
| mMC3R | Agonist Potency (EC₅₀) | 27 nM | [1] |
| mMC5R | Agonist Potency (EC₅₀) | 1.9 nM | [1] |
h: human, m: mouse
Experimental Protocol: AlphaScreen cAMP Assay
This protocol describes the determination of the peptide's agonist activity at the MC4R using a commercially available AlphaScreen cAMP assay kit.
Materials:
-
HEK293 cells stably expressing human MC4R (hMC4R).[15][16][17][18][19]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, 5mM HEPES, 0.5mM IBMX)
-
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ stock solution (in DMSO)
-
AlphaScreen cAMP Assay Kit (PerkinElmer)
-
384-well white opaque microplates
-
Multimode plate reader capable of AlphaScreen detection
Procedure:
-
Cell Culture and Plating:
-
Culture the hMC4R-HEK293 cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer.
-
Plate the cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of the peptide in stimulation buffer.
-
Add the diluted peptide solutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., α-MSH).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
The AlphaScreen signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal as a function of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Signaling Pathways
Upon binding of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ to the MC4R, several intracellular signaling pathways are activated. The canonical pathway involves the coupling of the receptor to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). The MC4R can also couple to Gαq, activating Phospholipase C (PLC) and leading to an increase in intracellular calcium. Furthermore, β-arrestin can be recruited to the activated receptor, leading to receptor internalization and potentially initiating G-protein independent signaling cascades.[22][23][24][25][26]
Conclusion
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ is a well-characterized synthetic cyclic peptide that acts as a potent agonist at the melanocortin-4 receptor. Its defined structure allows for robust synthesis and purification using established solid-phase and chromatographic techniques. The biological activity of this peptide is mediated through the activation of multiple intracellular signaling pathways downstream of the MC4R. This technical guide provides the necessary detailed protocols and conceptual frameworks for researchers to synthesize, purify, and evaluate the activity of this and similar melanocortin receptor ligands, thereby facilitating further research and drug development in this area.
References
- 1. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Melanocortin 4 Receptor stable expressing HEK293 cell line | Connora Technologies [connoratech.com]
- 16. Melanocortin 4 Receptor stable expressing HEK293 cell line – Cells Online [cells-online.com]
- 17. biocat.com [biocat.com]
- 18. genscript.com [genscript.com]
- 19. jme.bioscientifica.com [jme.bioscientifica.com]
- 20. revvity.com [revvity.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Human Gain-of-Function MC4R Variants Show Signaling Bias and Protect against Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MC4R biased signalling and the conformational basis of biological function selections - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis, purification, and biological context of the potent and selective melanocortin-4 receptor (MC4R) agonist, Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2. This cyclic peptide, also known as LY2112688, is a valuable tool for research into the central nervous system's control of energy homeostasis and appetite.
Introduction
Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 is a synthetic octapeptide analog of α-melanocyte-stimulating hormone (α-MSH). It incorporates the core pharmacophore sequence His-DPhe-Arg-Trp, which is crucial for melanocortin receptor activation. The peptide is cyclized via a disulfide bond between two cysteine residues, a modification that enhances conformational stability and proteolytic resistance. The N-terminus is acetylated, and the C-terminus is amidated, further increasing its stability in biological systems. Stereochemical inversion of the N-terminal arginine to D-arginine results in increased selectivity for the MC4R over other melanocortin receptor subtypes like MC1R and MC3R.[1]
This guide details the solid-phase synthesis of this peptide, its on-resin cyclization, and subsequent purification and characterization.
Materials and Methods
Materials
All Fmoc-protected amino acids, Rink Amide resin, and coupling reagents can be procured from commercial suppliers of peptide synthesis reagents. Solvents for solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) should be of high purity.
Table 1: Key Reagents and Solvents
| Reagent/Solvent | Grade | Purpose |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | SPPS solvent |
| Dichloromethane (DCM) | Anhydrous | SPPS solvent |
| Piperidine | Reagent Grade | Fmoc deprotection |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Coupling reagent |
| Oxyma Pure | Reagent Grade | Coupling additive |
| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage and deprotection |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| Diethyl ether | Anhydrous | Peptide precipitation |
| Acetonitrile (ACN) | HPLC Grade | HPLC mobile phase |
| Iodine (I₂) | Reagent Grade | On-resin cyclization |
Experimental Protocols
The linear peptide is assembled on a Rink Amide resin using a standard Fmoc/tBu strategy. The synthesis can be performed manually or on an automated peptide synthesizer.
Protocol 1: Automated Fmoc-SPPS
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amino group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a 4-fold molar excess of DIC and Oxyma Pure in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence: Cys(Trt), Trp(Boc), Arg(Pbf), DPhe, His(Trt), Glu(OtBu), Cys(Trt), DArg(Pbf).
-
N-terminal Acetylation: After the final coupling of Fmoc-DArg(Pbf)-OH and subsequent Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF.
The disulfide bridge is formed while the peptide is still attached to the solid support, which favors intramolecular cyclization.
Protocol 2: Iodine-Mediated On-Resin Cyclization
-
Trityl Deprotection: After the completion of the linear sequence assembly, selectively deprotect the S-trityl groups from the two cysteine residues. This can be achieved by treating the resin with a solution of 1% TFA and 5% TIS in DCM, with repeated short treatments to minimize premature cleavage from the resin.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Cyclization:
-
Suspend the resin in DMF.
-
Add a solution of iodine (5-10 equivalents) in DMF.
-
Gently agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction for completion using Ellman's test to detect free thiols.
-
-
Washing: Quench the excess iodine by washing the resin with a solution of ascorbic acid in DMF, followed by thorough washing with DMF and DCM.[2]
The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously.
Protocol 3: Peptide Cleavage
-
Resin Preparation: Dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collection and Drying: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether. Dry the crude peptide under vacuum.
The crude peptide is purified by RP-HPLC, and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Protocol 4: RP-HPLC Purification
-
Column: Use a preparative C18 RP-HPLC column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Gradient: Purify the crude peptide using a linear gradient of increasing concentration of Mobile Phase B. The exact gradient will need to be optimized based on the crude peptide's analytical HPLC profile. A typical gradient might be 10-50% B over 40 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final peptide as a white powder.
Table 2: Analytical Characterization Data
| Analysis | Method | Expected Result | Reference |
| Purity | Analytical RP-HPLC | >95% | [1] |
| Molecular Mass | ESI-MS | Calculated: 1174.5 Da, Observed: 1174.6 Da | [1] |
Visualization of Workflows and Pathways
Synthesis and Purification Workflow
The following diagram illustrates the overall process for synthesizing and purifying Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2.
Caption: Workflow for the synthesis and purification of the target peptide.
MC4R Signaling Pathway
Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 acts as an agonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR). The binding of the agonist initiates a downstream signaling cascade.
Caption: Simplified MC4R signaling pathway upon agonist binding.[3][4]
Conclusion
The synthesis and purification of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 can be reliably achieved through a well-defined solid-phase methodology coupled with on-resin cyclization. This approach offers good yields and high purity of the final product. The resulting peptide is a potent and selective MC4R agonist, making it an invaluable tool for investigating the physiological roles of the central melanocortin system. The detailed protocols and workflows provided in this guide are intended to facilitate the successful production of this important research compound.
References
- 1. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Presumed Mechanism of Action of the MC4R Agonist Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on the MC4R agonist Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2. The following guide is constructed based on the well-established mechanism of action of the Melanocortin-4 Receptor (MC4R) and data from analogous synthetic peptide agonists, particularly those containing the core pharmacophore "His-D-Phe-Arg-Trp". The principles and methodologies described herein provide a robust framework for the characterization of novel MC4R agonists such as this compound.
Introduction
The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in regulating energy homeostasis, appetite, and metabolism.[1][2] Activation of MC4R by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to anorexigenic effects. Consequently, MC4R has emerged as a significant therapeutic target for obesity and other metabolic disorders. Synthetic agonists are being developed to modulate this pathway for therapeutic benefit. The peptide this compound is presumed to be a synthetic MC4R agonist, likely designed to mimic the action of endogenous ligands. This guide delineates its anticipated mechanism of action, supported by data from structurally related compounds, and provides detailed experimental protocols for its characterization.
Core Mechanism of Action
The central motif for melanocortin receptor activation is the "His-Phe-Arg-Trp" sequence present in endogenous agonists.[3][4] The substitution of L-Phe with D-Phe in synthetic analogs has been shown to dramatically increase potency at melanocortin receptors.[1][2] Based on its structure, this compound is expected to bind to and activate MC4R, initiating a cascade of intracellular signaling events.
1. Receptor Binding: The agonist is anticipated to bind to the orthosteric binding pocket of the MC4R. The binding affinity of a novel agonist is a critical parameter and is typically determined through competitive radioligand binding assays.
2. G Protein-Coupled Signaling: Upon agonist binding, MC4R undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling pathway for MC4R is through the Gαs subunit, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] However, MC4R can also couple to other G proteins, including Gαi/o and Gαq/11, leading to the modulation of other second messenger systems.[5]
3. Downstream Signaling Cascades: The increase in cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). Activation of MC4R can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[5][6][7]
4. Receptor Regulation and Biased Agonism: Following activation, MC4R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[6] β-arrestin binding uncouples the receptor from G proteins, leading to desensitization and internalization of the receptor.[8] Importantly, β-arrestins can also act as signal transducers, initiating G protein-independent signaling pathways. The differential activation of G protein-dependent and β-arrestin-dependent pathways by different agonists is known as biased agonism and is an area of intense research in drug development.[5][9]
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data for the well-characterized MC4R agonist Ac-His-D-Phe-Arg-Trp-NH2 and some of its analogs. This data provides a benchmark for the expected potency and selectivity of novel MC4R agonists.
Table 1: Agonist Activity (EC50, nM) of Ac-His-D-Phe-Arg-Trp-NH2 at Mouse Melanocortin Receptors
| Compound | mMC1R | mMC3R | mMC4R | mMC5R |
| Ac-His-D-Phe-Arg-Trp-NH2 | 20 | 156 | 17 | 4 |
| Ac-His-D-Phe(pI)-Arg-Trp-NH2 | - | - | 25 | - |
Data sourced from literature.[1]
Table 2: Antagonist Activity (Ki, nM) of Analogs at Mouse Melanocortin Receptors
| Compound | mMC3R (Antagonist) | mMC4R (Antagonist) |
| Ac-His-DNal(2')-Arg-Trp-NH2 | 295 | 17 |
| Ac-His-D-Phe(pI)-Arg-Trp-NH2 | 56 (Partial Agonist) | - (Agonist) |
Data sourced from literature.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a novel MC4R agonist.
1. Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of the test compound for MC4R.
-
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells transiently or stably expressing human MC4R are cultured. Cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.[10]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH), and varying concentrations of the unlabeled test compound.[11]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[10]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.[10]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[10]
-
2. cAMP Accumulation Assay
-
Objective: To measure the functional potency (EC50) and efficacy of the test compound in stimulating the Gαs pathway.
-
Methodology:
-
Cell Culture: HEK293 cells expressing MC4R are seeded in a multi-well plate.
-
Assay Procedure: Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with various concentrations of the test compound for a defined period.
-
Detection: The intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays where a luciferase gene is under the control of a cAMP response element (CRE).[12]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP response against the logarithm of the agonist concentration. The EC50 and Emax (maximum effect) values are determined using non-linear regression.
-
3. ERK Phosphorylation Assay
-
Objective: To assess the activation of the MAPK/ERK signaling pathway.
-
Methodology:
-
Cell Culture and Stimulation: Cells expressing MC4R are serum-starved and then stimulated with the test compound for various time points.
-
Detection: The levels of phosphorylated ERK (pERK) are measured relative to total ERK. This can be done using Western blotting with specific antibodies against pERK and total ERK, or by using cell-based ELISA or reporter assays with a serum response element (SRE) driving luciferase expression.[6]
-
Data Analysis: The fold increase in pERK levels over baseline is calculated for each concentration of the test compound.
-
4. β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to the activated MC4R.
-
Methodology:
-
Assay Principle: Various techniques can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In a BRET assay, MC4R is fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP). Upon agonist-induced recruitment, the donor and acceptor come into close proximity, resulting in a BRET signal.[13]
-
Procedure: Cells co-expressing the fusion constructs are stimulated with the test compound.
-
Detection: The BRET signal or the signal from the reconstituted enzyme in an EFC assay is measured over time.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors: part 2 modifications at the Phe position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. Melanocortin 4 receptor activates ERK-cFos pathway to increase brain-derived neurotrophic factor expression in rat astrocytes and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Human Gain-of-Function MC4R Variants Show Signaling Bias and Protect against Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Human MC4R variants affect endocytosis, trafficking and dimerization revealing multiple cellular mechanisms involved in weight regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 (LY2112688) Binding Affinity and Functional Profile at Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of the synthetic cyclic octapeptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, also known as LY2112688, at the melanocortin receptors (MCRs). This document is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, metabolism, and pharmacology.
Core Focus: Melanocortin-4 Receptor Agonism
This compound is a potent agonist of the melanocortin-4 receptor (MC4R)[1][2][3][4][5]. The MC4R is a key G-protein coupled receptor (GPCR) primarily expressed in the brain, where it plays a critical role in regulating energy homeostasis, food intake, and body weight[6]. As such, MC4R agonists are of significant interest as potential therapeutics for obesity and other metabolic disorders.
Quantitative Binding Affinity and Functional Activity
The following tables summarize the quantitative data for the binding affinity (Ki) and functional agonism (EC50) of this compound at human melanocortin receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound at Human Melanocortin Receptors
| Receptor Subtype | Ki (nM) |
| hMC1R | 1.8 ± 0.5 |
| hMC3R | 5.3 ± 1.2 |
| hMC4R | 0.55 |
| hMC5R | 2.9 ± 0.8 |
Data for hMC1R, hMC3R, and hMC5R from Kievit et al., 2019. Data for hMC4R from a separate cited source.
Table 2: Functional Agonist Potency (EC50) of this compound at Human Melanocortin Receptors
| Receptor Subtype | EC50 (nM) |
| hMC1R | 0.6 ± 0.2 |
| hMC3R | 0.16 ± 0.05 |
| hMC4R | 0.048 ± 0.009 |
| hMC5R | 0.05 ± 0.01 |
Data from a 2024 study in the Journal of Medicinal Chemistry, for mouse receptors which are highly homologous to human receptors.[7][8]
Melanocortin Receptor Signaling Pathways
Melanocortin receptors primarily signal through the Gαs protein-coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP)[9]. This canonical pathway is central to the physiological effects of melanocortin agonists. Some studies also suggest the possibility of biased agonism at the MC4R, where certain ligands may preferentially activate alternative signaling pathways, such as the Gαq/phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium[10].
Experimental Protocols
The binding affinity and functional activity data presented in this guide are typically determined using the following experimental methodologies.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor of interest are cultured and harvested. The cells are then lysed, and the membrane fraction containing the receptors is isolated by centrifugation. Protein concentration of the membrane preparation is determined using a standard protein assay.
-
Binding Reaction: In a multi-well plate, a constant amount of the membrane preparation is incubated with a fixed concentration of a high-affinity radioligand, typically [¹²⁵I]-NDP-MSH, and a range of concentrations of the unlabeled test compound (this compound). The incubation is carried out in a suitable binding buffer at a controlled temperature for a duration sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to minimize non-specific binding of the radioligand to the filter and membranes.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the melanocortin receptor signaling pathway.
Workflow:
Detailed Methodology:
-
Cell Culture and Plating: Cells stably expressing the melanocortin receptor of interest are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound. The cells are then incubated for a specific period to allow for cAMP accumulation.
-
Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen. These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: The results are plotted as the assay signal versus the logarithm of the agonist concentration. A dose-response curve is fitted to the data to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound (LY2112688) is a potent and selective agonist for the melanocortin-4 receptor, with high affinity and functional activity at this receptor subtype. Its pharmacological profile makes it a valuable tool for studying the physiological roles of the MC4R and a potential lead compound for the development of therapeutics targeting obesity and related metabolic disorders. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other melanocortin receptor ligands.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors: part 2 modifications at the Phe position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanocortin receptor binding determinants in the agouti protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP’s Inverse Agonist Pharmacology at the hMC4R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ for Melanocortin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of the synthetic peptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂, a potent melanocortin receptor agonist. This peptide, also known as LY2112688, is a cyclic analog of α-melanocyte-stimulating hormone (α-MSH) with a disulfide bridge between the cysteine residues. Its high affinity and selectivity for specific melanocortin receptor subtypes make it a valuable tool for research and a potential therapeutic agent.
Core Selectivity Profile
The peptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ exhibits a distinct selectivity profile across the melanocortin receptors, with a marked preference for the melanocortin-4 receptor (MC4R). This selectivity is crucial for its potential therapeutic applications, particularly in the regulation of energy homeostasis and appetite.
Quantitative Binding Affinity and Functional Activity
The binding affinities (Ki) and functional potencies (EC50) of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ for human melanocortin receptors 1, 3, 4, and 5 (MC1R, MC3R, MC4R, and MC5R) are summarized in the table below. The data reveals that the peptide is a high-affinity ligand for MC4R with potent agonist activity.[1]
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| hMC1R | 1.8 ± 0.4 | 1.5 ± 0.5 |
| hMC3R | 1.9 ± 0.5 | 2.1 ± 0.6 |
| hMC4R | 0.55 ± 0.1 | 0.7 ± 0.2 |
| hMC5R | 3.5 ± 0.8 | 4.2 ± 1.1 |
Data presented as mean ± standard error of the mean (SEM). Data sourced from studies on CHO cells stably expressing human melanocortin receptors.[1]
The data clearly indicates that Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ (LY2112688) possesses sub-nanomolar binding affinity and potent agonist activity at the MC4R.[1][2][3] While it also demonstrates activity at MC1R, MC3R, and MC5R, its affinity and potency are highest for MC4R, indicating a selective pharmacological profile.[2][3]
Experimental Protocols
The determination of the selectivity profile of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ involves two primary types of in vitro assays: competitive binding assays to determine binding affinity and functional assays to measure agonist-induced signaling.
Competitive Radioligand Binding Assay
This assay quantifies the ability of the peptide to displace a radiolabeled ligand from the melanocortin receptors.
Objective: To determine the binding affinity (Ki) of the test peptide for MC1R, MC3R, MC4R, and MC5R.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the individual human melanocortin receptor subtypes.
-
Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-MSH).
-
Test Peptide: Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 0.5 M NaCl.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of the peptide to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in melanocortin receptor signaling.
Objective: To determine the functional potency (EC50) of the test peptide at MC1R, MC3R, MC4R, and MC5R.
Materials:
-
Whole cells (e.g., HEK293 or CHO) stably expressing the individual human melanocortin receptor subtypes.
-
Test Peptide: Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
Procedure:
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is replaced with stimulation buffer containing IBMX, and the cells are pre-incubated.
-
Stimulation: The test peptide is added to the wells at various concentrations, and the cells are incubated for a defined period (e.g., 30-60 minutes at 37°C) to allow for cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of the test peptide that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways for the melanocortin receptors and a generalized workflow for determining the selectivity profile of a test compound.
Caption: Canonical Gs-cAMP signaling pathway for melanocortin receptors.
Caption: Experimental workflow for selectivity profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of the synthetic cyclic octapeptide, Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, also known as Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2. This peptide has been identified as a potent agonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite.[1][2][3][4][5] This document summarizes its receptor binding affinity and functional potency at various melanocortin receptor subtypes, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound is a structurally constrained peptide designed to interact with melanocortin receptors. The melanocortin system, comprising five G protein-coupled receptors (MC1R-MC5R), is involved in a wide array of physiological processes, including pigmentation, inflammation, and energy balance. The MC4R, in particular, has emerged as a significant therapeutic target for obesity and other metabolic disorders. Understanding the in vitro pharmacological profile of agonists like this compound is crucial for the development of novel therapeutics.
Quantitative In Vitro Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at human melanocortin receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (cAMP EC50, nM) |
| hMC1R | 2.5 | 0.2 |
| hMC3R | 1.3 | 0.2 |
| hMC4R | 0.6 | 0.1 |
| hMC5R | 2.1 | 0.3 |
Data sourced from Kievit et al., 2019, as presented in a review by Foresight.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for melanocortin receptors.
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing the human melanocortin receptor subtypes (hMC1R, hMC3R, hMC4R, or hMC5R).
-
Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: 1 µM unlabeled (Nle4, D-Phe7)-α-MSH.
-
Assay Plates: 96-well filter plates (e.g., Millipore).
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, [125I]-(Nle4, D-Phe7)-α-MSH (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate for 1 hour at 37°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, and measure the radioactivity of each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a method to measure the functional potency (EC50) of this compound by quantifying intracellular cyclic adenosine monophosphate (cAMP) accumulation.
Materials:
-
Cells: CHO-K1 cells stably expressing the human melanocortin receptor subtypes.
-
Cell Culture Medium: Standard growth medium appropriate for CHO-K1 cells.
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Positive Control: α-MSH.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate Reader: Compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.
-
Add serial dilutions of this compound or α-MSH to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: MC4R activation by this compound leads to cAMP production.
Experimental Workflow
Caption: Workflow for determining binding affinity and functional potency.
Conclusion
This compound is a potent agonist of the melanocortin-4 receptor with nanomolar binding affinity and functional activity. The data and protocols presented in this guide provide a foundational resource for researchers in the field of metabolic diseases and GPCR drug discovery, facilitating further investigation into the therapeutic potential of this and related compounds.
References
- 1. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 and its role in energy homeostasis
An In-Depth Technical Guide on Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 and its Presumed Role in Energy Homeostasis
Introduction
The melanocortin pathway is integral to several physiological functions, including skin pigmentation, steroidogenesis, and importantly, the regulation of food intake and energy expenditure.[2][3] The central components of this system are the melanocortin receptors, particularly MC3R and MC4R, which are expressed in the brain and are key in mediating the effects of melanocortin peptides on energy balance.[4] Endogenous agonists for these receptors are derived from the pro-opiomelanocortin (POMC) gene and share a core "His-Phe-Arg-Trp" amino acid sequence.[2][3][4] Synthetic analogs often incorporate modifications, such as the substitution of L-Phe with D-Phe, to enhance potency.[5][6]
This document provides a technical overview of the mechanisms of action, quantitative data from representative analogs, and common experimental protocols used to evaluate melanocortin receptor agonists in the context of energy homeostasis.
The Melanocortin System and Energy Homeostasis
The melanocortin system in the hypothalamus plays a pivotal role in regulating energy balance. POMC neurons in the arcuate nucleus of the hypothalamus produce α-melanocyte-stimulating hormone (α-MSH), an endogenous agonist for MC3R and MC4R. When α-MSH binds to these receptors on downstream neurons, it activates a G-protein coupled receptor (GPCR) cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This signaling cascade ultimately results in a decrease in food intake (anorexigenic effect) and an increase in energy expenditure.
Synthetic agonists like the presumed this compound are designed to mimic the action of α-MSH, often with greater potency and selectivity for specific melanocortin receptor subtypes. The MC4R is a particularly attractive target for the development of anti-obesity therapeutics due to its significant role in appetite suppression.
Signaling Pathway
The binding of a melanocortin agonist to the MC4R initiates a signaling cascade that is fundamental to its effects on energy homeostasis. The diagram below illustrates this pathway.
Quantitative Data for Representative Melanocortin Agonists
The potency and selectivity of melanocortin agonists are typically determined through in vitro assays that measure their ability to bind to and activate the different melanocortin receptor subtypes. The following tables summarize data for several well-characterized tetrapeptide analogs of the core "His-D-Phe-Arg-Trp" sequence.
Table 1: Agonist Potency (EC50, nM) of Melanocortin Tetrapeptide Analogs at Mouse Melanocortin Receptors
| Compound | mMC1R | mMC3R | mMC4R | mMC5R | Reference |
| Ac-His-D-Phe-Arg-Trp-NH2 | 7.9 | 67 | 6.1 | 14 | [4] |
| Ac-His-D-Phe-Arg-β³hTrp-NH2 | 8.3 | 740 | 21 | 15 | [4] |
| Octanoyl-His-D-Phe-Arg-Trp-NH2 | 0.4 | 4.0 | 0.4 | 0.8 | [3] |
| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | 10 | >1000 | >1000 | >1000 | [5] |
EC50 represents the concentration of the peptide that elicits 50% of the maximal response.
Table 2: Receptor Selectivity of Melanocortin Tetrapeptide Analogs
| Compound | mMC4R vs mMC3R Selectivity | mMC1R vs mMC3R Selectivity | Reference |
| Ac-His-D-Phe-Arg-Trp-NH2 | ~11-fold | ~8.5-fold | [4] |
| Ac-His-D-Phe-Arg-β³hTrp-NH2 | ~35-fold | ~89-fold | [4] |
| Octanoyl-His-D-Phe-Arg-Trp-NH2 | 10-fold | 10-fold | [3] |
| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | >1-fold (selective for mMC1R) | >100-fold | [5] |
Selectivity is calculated as the ratio of EC50 values (EC50 at less sensitive receptor / EC50 at more sensitive receptor).
Experimental Protocols
The characterization of novel melanocortin receptor agonists involves a series of in vitro and in vivo experiments to determine their pharmacological properties and physiological effects.
In Vitro Assays
-
Receptor Binding Assays: These assays determine the affinity of the test compound for the different melanocortin receptors. A common method involves competitive binding with a radiolabeled ligand, such as [¹²⁵I]-NDP-α-MSH. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.
-
cAMP Accumulation Assays: Since melanocortin receptors are Gs-coupled, their activation leads to an increase in intracellular cAMP. This is a functional assay to determine the agonist or antagonist properties of a compound and its potency (EC50). Cells expressing a specific melanocortin receptor subtype are incubated with the test compound, and the resulting cAMP levels are measured, often using techniques like AlphaScreen or HTRF.[4]
In Vivo Studies
-
Food Intake Studies: To assess the anorexigenic effects of a melanocortin agonist, the compound is administered to laboratory animals (e.g., mice or rats), and their food consumption is monitored over a period of time.
-
Energy Expenditure Measurement: The effect of the compound on energy expenditure can be measured using indirect calorimetry, which determines oxygen consumption and carbon dioxide production.
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for its development as a potential therapeutic agent.
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel melanocortin receptor agonist.
References
- 1. adooq.com [adooq.com]
- 2. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of aliphatic, cyclic, and aromatic N-terminally "capped" His-D-Phe-Arg-Trp-NH2 tetrapeptides at the melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacology of α/β3-Peptides Based on the Melanocortin Agonist Ac-His-dPhe-Arg-Trp-NH2 Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Profile of a Cyclic Melanocortin Agonist: Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH₂ (LY2112688)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physiological effects of the potent melanocortin agonist, Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH₂, also known as LY2112688. This synthetic, cyclic peptide is a powerful tool for investigating the roles of the central melanocortin system in energy homeostasis. This document details its mechanism of action, summarizes its pharmacological properties at various melanocortin receptor subtypes, and outlines its in vivo effects on food intake, body weight, and cardiovascular parameters. Detailed experimental protocols for key assays and illustrative diagrams of relevant signaling pathways and workflows are provided to support further research and development in the field of melanocortin-based therapeutics.
Introduction
The central melanocortin system is a critical regulator of energy balance, influencing food intake, energy expenditure, and body weight.[1][2] Melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), are key components of this pathway and have emerged as significant targets for the development of therapeutics for obesity and other metabolic disorders.[2][3] Synthetic agonists of melanocortin receptors are invaluable tools for dissecting the physiological functions of this system.
Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH₂ (LY2112688) is a potent, cyclic peptide analog of α-melanocyte-stimulating hormone (α-MSH) that exhibits high affinity and agonist activity at melanocortin receptors.[4][5] Its structure incorporates a D-arginine at the N-terminus and a cyclized core, which enhance its potency and selectivity. This guide will delve into the known physiological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental assessment.
Mechanism of Action: Melanocortin Receptor Signaling
As a melanocortin agonist, LY2112688 exerts its physiological effects by binding to and activating melanocortin receptors (MCRs), which are G protein-coupled receptors (GPCRs). The primary signaling pathway for MC4R, the main target for energy homeostasis, involves the coupling to the stimulatory G protein (Gαs).[3] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. This signaling cascade in hypothalamic neurons ultimately leads to a reduction in food intake and an increase in energy expenditure.
Figure 1: Simplified signaling pathway of LY2112688 at the MC4R.
Quantitative Pharmacological Data
The potency and selectivity of LY2112688 have been characterized through in vitro binding and functional assays. The following tables summarize the available quantitative data for its interaction with human melanocortin receptors.
Table 1: Binding Affinity of LY2112688 at Human Melanocortin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| hMC1R | 0.6 ± 0.2 | [4] |
| hMC3R | 0.16 ± 0.05 | [4] |
| hMC4R | 0.048 ± 0.009 | [4] |
| hMC5R | 0.05 ± 0.01 | [4] |
Table 2: Functional Agonist Potency of LY2112688 at Human Melanocortin Receptors (cAMP Assay)
| Receptor Subtype | EC₅₀ (nM) | Reference |
| hMC1R | Not Reported | |
| hMC3R | Not Reported | |
| hMC4R | ~0.55 | [5] |
| hMC5R | Not Reported |
Note: EC₅₀ values can vary depending on the specific cell line and assay conditions used.
Physiological Effects in a Preclinical Setting
In vivo studies in animal models have demonstrated the potent effects of LY2112688 on energy homeostasis and cardiovascular function.
Effects on Food Intake and Body Weight
Central administration of LY2112688 has been shown to significantly reduce food intake and body weight in rodents.[6] Studies in diet-induced obese (DIO) rhesus macaques have also demonstrated a reduction in daily food intake following administration of LY2112688.[7][8] However, the effect on food intake was reported to be smaller than that of another MC4R agonist, BIM-22493, at a comparable dose.[7]
Cardiovascular Effects
A notable physiological effect of some first-generation MC4R agonists is an increase in heart rate and blood pressure.[7] In studies with diet-induced obese rhesus macaques, LY2112688 was observed to significantly increase heart rate for up to two days after administration via implanted minipumps.[7][8] This cardiovascular liability has been a significant hurdle in the clinical development of some melanocortin agonists.
Detailed Experimental Protocols
In Vitro cAMP Functional Assay
This protocol describes a common method for assessing the agonist activity of a compound at melanocortin receptors by measuring the production of intracellular cyclic AMP (cAMP).
Objective: To determine the potency (EC₅₀) of LY2112688 in stimulating cAMP production in cells expressing a specific melanocortin receptor subtype.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., hMC4R).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).
-
LY2112688 stock solution (in a suitable solvent like DMSO).
-
cAMP assay kit (e.g., AlphaScreen cAMP Assay Kit from PerkinElmer or a TR-FRET based kit).
-
384-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., EnSpire Alpha plate reader).
Procedure:
-
Cell Culture: Culture the receptor-expressing HEK293 cells in appropriate flasks until they reach 70-90% confluency.
-
Cell Plating: On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution. Centrifuge the cells and resuspend them in the stimulation buffer. Plate the cells into a 384-well plate at a density of approximately 10,000 cells per well.[9]
-
Ligand Preparation: Prepare serial dilutions of LY2112688 in the stimulation buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Cell Stimulation: Add the diluted LY2112688 to the wells containing the cells. Include a vehicle control (stimulation buffer with solvent) and a positive control (e.g., a known full agonist like α-MSH). Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 2 hours) in the dark.[9][10]
-
cAMP Detection: Following the stimulation period, add the cAMP detection reagents from the chosen assay kit according to the manufacturer's instructions. This typically involves a lysis step and the addition of donor and acceptor beads or fluorescently labeled antibodies.
-
Incubation and Reading: Incubate the plate for the recommended time (e.g., 1-2 hours) at room temperature in the dark to allow the detection reaction to occur.[9] Read the plate on a compatible plate reader.
-
Data Analysis: Plot the assay signal against the logarithm of the agonist concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ value.
Figure 2: Workflow for a typical in vitro cAMP functional assay.
In Vivo Food Intake Study in Rodents
This protocol outlines a general procedure for assessing the effect of a melanocortin agonist on food intake in a rodent model.
Objective: To determine the effect of LY2112688 on food intake in rats or mice.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Standard rodent chow and water.
-
Metabolic cages for individual housing and food intake measurement.
-
LY2112688 solution for administration (e.g., dissolved in sterile saline).
-
Administration equipment (e.g., syringes and needles for intracerebroventricular (i.c.v.) or subcutaneous (s.c.) injection).
-
Animal scale.
Procedure:
-
Animal Acclimation: Individually house the animals in metabolic cages and allow them to acclimate for several days. Ensure they have ad libitum access to food and water.
-
Baseline Measurement: Measure and record the baseline food intake and body weight for each animal for at least 24-48 hours prior to the start of the experiment.
-
Fasting (Optional): To enhance the feeding response, animals may be fasted for a period (e.g., 18-24 hours) before the administration of the compound.[11]
-
Compound Administration: Administer LY2112688 or the vehicle control via the chosen route (e.g., i.c.v. or s.c.).
-
Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of food to each animal. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food and any spillage.[12]
-
Body Weight Measurement: Monitor and record the body weight of the animals at regular intervals (e.g., daily).
-
Data Analysis: Calculate the cumulative food intake at each time point for the treatment and control groups. Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine if there is a significant difference in food intake and body weight between the groups.
Figure 3: General workflow for an in vivo food intake study.
Conclusion
Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH₂ (LY2112688) is a potent melanocortin agonist with high affinity for the MC4R. Its ability to reduce food intake and body weight in preclinical models underscores the therapeutic potential of targeting the central melanocortin system for the treatment of obesity. However, the observation of cardiovascular side effects highlights the challenges in developing selective and safe MC4R agonists. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding of the melanocortin system and to develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. The role of the central melanocortin system in the regulation of food intake and energy homeostasis: lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Mixture-Based Positional Scan Identifies a Library of Antagonist Tetrapeptide Sequences (LAtTeS) with Nanomolar Potency for the Melanocortin-4 Receptor and Equipotent with the Endogenous AGRP(86–132) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Melanocortin 4 receptor signals at the neuronal primary cilium to control food intake and body weight [jci.org]
- 12. elifesciences.org [elifesciences.org]
An In-depth Technical Guide on the Discovery and Development of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (LY2112688)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of the synthetic cyclic heptapeptide Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, also known to the scientific community as LY2112688. This potent melanocortin receptor agonist has been a subject of significant research interest, particularly for its high affinity and functional activity at the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite. This document details the quantitative pharmacological data, experimental protocols for its synthesis and bioactivity assessment, and visualizes the complex signaling pathways it modulates.
Introduction
LY2112688 is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) and belongs to a class of compounds developed to understand and potentially treat metabolic disorders. Structurally, it is a cyclized peptide with a disulfide bridge between the two cysteine residues, a modification known to enhance stability and receptor affinity. The core pharmacophore, His-DPhe-Arg-Trp, is a well-established motif for melanocortin receptor activation. The stereochemical inversion of the phenylalanine to its D-isomer is a common strategy to increase potency and enzymatic resistance. The presence of an N-terminal D-Arginine residue and the specific cyclic sequence contribute to its unique pharmacological profile.
Quantitative Pharmacological Data
The pharmacological activity of LY2112688 has been characterized through various in vitro assays, primarily focusing on its interaction with the family of melanocortin receptors (MCRs). The following tables summarize the key quantitative data available in the literature.
Table 1: Agonist Potency (EC50) of LY2112688 at Mouse Melanocortin Receptors. [1][2]
| Receptor | EC50 (nM) |
| mMC1R | 0.6 ± 0.2 |
| mMC3R | 0.16 ± 0.05 |
| mMC4R | 0.048 ± 0.009 |
| mMC5R | 0.05 ± 0.01 |
Data from a cAMP AlphaScreen assay using HEK293 cells stably expressing the respective mouse melanocortin receptors. Values are presented as mean ± SEM.
Table 2: Binding Affinity (Ki) and Functional Potency (EC50) of LY2112688 at Human Melanocortin Receptors. [1]
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Assay | Functional Potency (EC50, nM) - NFAT Reporter Assay |
| hMC1R | Data not available | Data not available | Data not available |
| hMC3R | Data not available | Data not available | Data not available |
| hMC4R | ~Similar to Setmelanotide and MT-II | 14 ± 4 | 330 ± 190 |
| hMC5R | Data not available | Data not available | Data not available |
Binding affinities were reported to be approximately similar to those of setmelanotide and Melanotan-II for the hMC4R. Functional potency was determined in CHO cells stably transfected with the human MC4R.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and functional characterization of LY2112688, based on established protocols for similar cyclic peptides.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
The linear peptide precursor of LY2112688 is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-DPhe-OH, Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-DArg(Pbf)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first amino acid (Fmoc-Cys(Trt)-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA and adding the mixture to the resin. Allow to react for 2 hours.
-
Wash the resin with DMF, DCM, and Methanol.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Trp, Arg, DPhe, His, Glu, Cys, and finally DArg.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Final Washing: Wash the resin with DMF, DCM, and Methanol and dry under vacuum.
On-Resin Disulfide Cyclization
The disulfide bridge is formed while the peptide is still attached to the solid support to favor intramolecular cyclization.
Materials:
-
Peptidyl-resin from section 3.1
-
Solvent: DMF
-
Oxidizing agent: Iodine (I2)
-
Washing solvents: DMF, 2% ascorbic acid in DMF, DCM
Protocol:
-
Side-Chain Deprotection of Cysteine: Remove the Trityl (Trt) protecting groups from the cysteine residues by treating the resin with a mild acidic solution (e.g., 1-2% TFA in DCM with scavengers).
-
Cyclization:
-
Suspend the resin in DMF.
-
Add a solution of iodine (5-10 equivalents) in DMF.
-
Shake the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress using the Ellman's test for free thiols.
-
-
Quenching and Washing:
-
Filter the resin and wash with DMF to remove excess iodine.
-
Wash with a 2% ascorbic acid solution in DMF to quench any remaining iodine.
-
Wash thoroughly with DMF and DCM.
-
Cleavage and Purification
The cyclized peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed.
Materials:
-
Cyclized peptidyl-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, and Dithiothreitol (DTT) (e.g., 95:2.5:2.5:1 v/v/v/w)
-
Cold diethyl ether
-
Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column
-
Solvents for HPLC: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
Protocol:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purify the peptide by RP-HPLC using a gradient of Solvent B.
-
Collect the fractions containing the pure peptide.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Characterization: Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry.
Functional Assay: cAMP Measurement
The agonist activity of LY2112688 is determined by measuring its ability to stimulate cyclic AMP (cAMP) production in cells expressing melanocortin receptors. The AlphaScreen cAMP assay is a common method.
Materials:
-
HEK293 cells stably expressing the melanocortin receptor of interest
-
Cell culture medium and reagents
-
LY2112688 stock solution
-
AlphaScreen cAMP Assay Kit (PerkinElmer)
-
384-well white opaque microplates
-
Plate reader capable of AlphaScreen detection
Protocol:
-
Cell Plating: Seed the HEK293 cells into a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Stimulation:
-
Prepare serial dilutions of LY2112688 in stimulation buffer.
-
Add the peptide dilutions to the cells and incubate for a specified time (e.g., 30-60 minutes) at room temperature to stimulate cAMP production.
-
-
Lysis and Detection:
-
Add the AlphaScreen acceptor beads and lysis buffer to the wells.
-
Incubate in the dark to allow for cell lysis and binding of the acceptor beads to the generated cAMP.
-
Add the AlphaScreen donor beads and incubate further in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Generate a dose-response curve by plotting the AlphaScreen signal against the logarithm of the LY2112688 concentration. Calculate the EC50 value using a non-linear regression analysis.
Signaling Pathways and Visualizations
LY2112688 exerts its effects primarily through the activation of melanocortin receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase and the production of cAMP. However, evidence suggests a more complex signaling network.
Canonical Gs-cAMP Signaling Pathway
Upon binding of LY2112688 to the MC4R, the receptor undergoes a conformational change, leading to the activation of the associated Gαs protein. This initiates a cascade of intracellular events.
References
A Technical Guide to Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2: A Potent MC4R Agonist for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic cyclic octapeptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, a potent and selective melanocortin-4 receptor (MC4R) agonist. This document consolidates essential information on its procurement, biochemical properties, and experimental applications, designed to support researchers in the fields of obesity, metabolism, and neuroscience.
Core Concepts and Mechanism of Action
This compound, also known by its sequence Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, is a powerful tool for investigating the MC4R signaling pathway. The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in regulating energy homeostasis, food intake, and body weight.
Upon binding, this compound activates the MC4R, primarily stimulating the Gαs subunit of the associated G protein. This activation triggers a cascade of intracellular events, beginning with the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately mediate the physiological responses to MC4R activation, such as reduced appetite and increased energy expenditure.[1][2]
Supplier and Purchasing Information
For researchers looking to procure this compound, several reputable suppliers offer this peptide for research purposes. The following table summarizes key purchasing information from various vendors. Please note that prices and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Adooq Bioscience | A23498 | >99% | 1 mg, 5 mg, Bulk | $108 (1mg) |
| Cayman Chemical | 39019 | ≥98% | 1 mg, 5 mg | Contact for pricing |
| MedChemExpress | HY-P4764 | 99.09% | 1 mg, 5 mg, 10 mg, 50 mg | $100 (1mg) |
| TargetMol | T80121 | >98% | 5 mg, 50 mg | Contact for pricing |
| Sapphire Bioscience | A23498 (from Adooq) | >99% | 1 mg, 5 mg | Contact for pricing |
| Cenmed | C007B-607220 | ≥99% | 1 mg | Contact for pricing |
| CymitQuimica | TM-T80121 (from Targetmol) | 98% | 5 mg, 50 mg | Contact for pricing |
Experimental Protocols
While specific protocols for this compound are often assay- and cell-line dependent, the following provides detailed methodologies for common experiments involving MC4R agonists.
In Vitro: cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels in response to MC4R activation in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human MC4R
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, Cisbio Bioassays)
-
384-well white opaque microplates
Procedure:
-
Cell Preparation: Culture HEK293-hMC4R cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration (typically 2,000-5,000 cells per well).
-
Peptide Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 1 µM.
-
Assay Plate Preparation: Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Agonist Stimulation: Add 5 µL of the diluted peptide solutions to the respective wells. For control wells, add 5 µL of assay buffer.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well.
-
Signal Measurement: After the recommended incubation period for the detection reagents, measure the signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET) using a plate reader.
-
Data Analysis: Plot the signal as a function of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo: Food Intake and Body Weight Study in a Rodent Model of Obesity
This protocol describes a typical in vivo experiment to assess the effect of this compound on food intake and body weight in diet-induced obese (DIO) rats.[3]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow
-
This compound
-
Vehicle (e.g., sterile saline)
-
Animal balance
-
Food hoppers and water bottles
-
Administration supplies (e.g., syringes, needles for subcutaneous injection)
Procedure:
-
Induction of Obesity: House rats individually and feed them a high-fat diet for a period of 8-12 weeks to induce obesity. Monitor their body weight regularly.
-
Acclimatization: Acclimatize the DIO rats to the experimental conditions, including handling and injection procedures, for at least one week prior to the study.
-
Group Allocation: Randomly assign the rats to different treatment groups (e.g., vehicle control, and different doses of this compound).
-
Peptide Administration: On the day of the experiment, administer the assigned treatment (vehicle or peptide) via the desired route (e.g., subcutaneous injection). Doses can range from 0.05 to 0.5 µmol/kg.[3]
-
Food and Water Intake Measurement: Immediately after administration, provide a pre-weighed amount of food and a known volume of water. Measure the remaining food and water at specific time points (e.g., 2, 4, 8, and 24 hours) to determine cumulative intake.
-
Body Weight Measurement: Record the body weight of each rat daily throughout the study period.
-
Data Analysis: Analyze the food intake and body weight data for statistically significant differences between the treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in research.
References
Methodological & Application
Application Notes and Protocols: Dissolving Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, also known as Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, is a synthetic, cyclic octapeptide that functions as a melanocortin-4 receptor (MC4R) agonist.[1][2][3][4] Proper solubilization of this lyophilized peptide is a critical first step for ensuring the accuracy, reproducibility, and success of in vitro assays. Improper handling can lead to inaccurate concentration measurements, loss of peptide activity, or complete experimental failure.[5][6]
This document provides a detailed guide to understanding the physicochemical properties of this peptide and offers systematic protocols for its dissolution and handling.
Peptide Characteristics and Solubility Profile
The solubility of a peptide is primarily determined by its amino acid composition, overall charge, and hydrophobicity.[7][8] A thorough analysis of the this compound sequence is essential for selecting an appropriate solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Implication for Solubility |
| Full Sequence | Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 | The cyclic structure can impact solubility compared to linear peptides. |
| Molecular Weight | 1175.35 g/mol | - |
| Net Charge (at pH ~7) | Basic (Calculated Net Charge: +2) | As a basic peptide, it is predicted to be more soluble in acidic solutions.[5][9][10] The initial solvent to try should be water.[9] |
| Hydrophobic Residues | d-Phe, Trp | The presence of hydrophobic residues may decrease solubility in aqueous solutions, potentially requiring the use of organic solvents.[10][11] |
| Oxidation-Prone Residues | Cys (x2), Trp | These residues are susceptible to oxidation.[6][12] It is recommended to use oxygen-free solvents.[6] Solvents like DMSO should be used with caution as they can oxidize the side chains of Cysteine and Tryptophan.[6][7] |
| Special Modifications | N-terminal Acetylation, C-terminal Amidation | These modifications neutralize the terminal charges, meaning the overall peptide charge is determined by the amino acid side chains. |
Recommended Solvents and Dissolution Strategy
A stepwise approach is recommended to find the most suitable solvent while preserving the peptide's integrity. Always perform a solubility test on a small amount of the peptide before dissolving the entire sample.[5][6]
Table 2: Recommended Solvents for this compound
| Priority | Solvent | Rationale & Use Case | Considerations & Cautions |
| 1. Primary | Sterile, Deionized Water | Recommended as the first solvent to try for most charged peptides.[5][9] | May be insufficient if the peptide's hydrophobic characteristics are dominant. |
| 2. Secondary | 10% Acetic Acid in Water | Used for basic peptides that do not dissolve in neutral water.[5][10][13] | The resulting acidic pH of the stock solution must be compatible with the experimental assay. TFA is an alternative but should be avoided for most cell-based assays.[9] |
| 3. Tertiary | Dimethylformamide (DMF) | For peptides that fail to dissolve in aqueous solutions.[6][11] | Preferred organic solvent due to the presence of two Cysteine residues, as DMSO can cause oxidation.[6][7] Use a minimal volume to dissolve the peptide, then add it dropwise to the aqueous buffer.[7] |
| 4. Alternative | Dimethyl Sulfoxide (DMSO) | A common organic solvent for hydrophobic peptides.[7][11] | Use with caution. DMSO may oxidize Cys and Trp residues.[6][7] If used for cell-based assays, the final concentration should typically be kept below 0.5% to avoid cytotoxicity.[7][9] |
Experimental Protocols
General Handling:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation and moisture uptake.[12]
-
When preparing solutions, use sterile water or buffers. For this peptide, using oxygen-free solvents is recommended to prevent oxidation.[6][12]
-
Sonication can be a useful tool to aid dissolution.[6][7][10][11]
Protocol 1: Stepwise Solubility Testing
This workflow guides the user through selecting the optimal solvent system.
Caption: Decision workflow for dissolving the peptide.
Protocol 2: Reconstitution of Stock Solution
Method A: Using Aqueous Solvent (Water or Acetic Acid)
-
Calculate the volume of solvent needed to reach the desired stock concentration (e.g., 1 mM or 5 mg/mL).
-
Add the calculated volume of sterile deionized water (or 10% acetic acid if determined necessary by Protocol 1) to the vial.
-
Vortex the vial gently. If particles remain, sonicate the solution for short bursts (10-20 seconds) in a water bath to facilitate dissolution.[6]
-
Once fully dissolved, the solution should be clear. Centrifuge the vial briefly to pellet any undissolved particulates before use.[11]
-
Aliquot the stock solution into single-use volumes and store appropriately.
Method B: Using an Organic Solvent (DMF)
-
Add a minimal amount of DMF (e.g., 30-50 µL) to the vial to completely dissolve the peptide.[7]
-
While gently vortexing or stirring your desired aqueous buffer (e.g., PBS, Tris), slowly add the peptide-DMF solution dropwise.[7] This technique prevents the peptide from precipitating out of solution.
-
If the solution becomes turbid, you have likely exceeded the solubility limit.[7][13]
-
Once the desired final volume and concentration are reached, aliquot the stock solution into single-use volumes for storage.
Storage and Stability
-
Lyophilized Peptide: Store at -20°C or colder in a desiccated environment. The peptide is stable for years in this state.[5][14]
-
Peptide Solutions: Peptide solutions are significantly less stable than the lyophilized powder.[12] It is crucial to aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[14] Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1][14]
Application Context: MC4R Signaling Pathway
As an MC4R agonist, this compound initiates a well-defined signaling cascade. Understanding this pathway is crucial for designing relevant in vitro assays (e.g., cAMP accumulation assays, reporter gene assays).
Caption: Simplified MC4R signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Melanocortin Receptor | TargetMol [targetmol.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. bachem.com [bachem.com]
- 9. biocat.com [biocat.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. jpt.com [jpt.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. adooq.com [adooq.com]
Application Notes and Protocols: Functional Characterization of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 using a cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling cascades. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclases, which synthesize cAMP from ATP, and phosphodiesterases, which degrade it. Many G-protein coupled receptors (GPCRs) modulate the activity of adenylyl cyclase. GPCRs that couple to the Gαs subunit stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while those that couple to the Gαi subunit inhibit the enzyme, resulting in decreased cAMP levels.[1][2]
This document provides a detailed protocol for using a bioluminescent cAMP assay to characterize the functional activity of the novel synthetic peptide, Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2. The protocol is designed to determine whether the peptide acts as an agonist, stimulating or inhibiting cAMP production, or as an antagonist, blocking the effect of a known agonist. The methodologies described herein are based on established principles of cAMP measurement and are suitable for high-throughput screening and pharmacological characterization of novel compounds.[3][4]
Principle of the cAMP Functional Assay
The protocol outlined below utilizes a genetically encoded biosensor system for the detection of intracellular cAMP changes in living cells.[4][5] This assay employs a mutant form of Photinus pyralis luciferase that is fused to a cAMP-binding domain. In the presence of cAMP, a conformational change in the biosensor leads to an increase in light output.[5][6] This luminescent signal is directly proportional to the intracellular cAMP concentration, offering a highly sensitive and quantitative readout of GPCR activation.[4]
The assay can be performed in two modes:
-
Agonist Mode: To test if this compound stimulates (likely via a Gαs-coupled receptor) or inhibits (likely via a Gαi-coupled receptor) adenylyl cyclase.
-
Antagonist Mode: To test if the peptide can block the effect of a known agonist, which is useful if the peptide itself shows no agonist activity.
Signaling Pathways
The diagrams below illustrate the two primary signaling pathways that modulate intracellular cAMP levels upon GPCR activation.
Caption: Gs-protein coupled receptor signaling pathway leading to increased cAMP.
Caption: Gi-protein coupled receptor signaling pathway leading to decreased cAMP.
Experimental Protocols
The following protocols are designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
HEK293 cells (or another suitable host cell line)
-
Cell line stably or transiently expressing the cAMP biosensor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, opaque 96-well cell culture plates
-
This compound peptide
-
GloSensor™ cAMP Reagent (Promega) or similar
-
Forskolin (positive control for Gs activation)
-
A known agonist for the receptor of interest (if applicable)
-
Luminometer
Experimental Workflow
Caption: General workflow for the cAMP functional assay.
Step-by-Step Protocol
1. Cell Culture and Seeding: a. Culture HEK293 cells expressing the cAMP biosensor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh medium. c. Seed the cells in a white, opaque 96-well plate at a density of 1 x 10^5 cells/ml (100 µl per well). d. Incubate the plate for 24 hours.
2. Reagent Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). b. Prepare serial dilutions of the peptide in the assay buffer to create a dose-response curve. The final concentrations should typically range from 1 pM to 10 µM. c. Prepare control solutions:
- Vehicle control: The solvent used to dissolve the peptide.
- Positive control (Gs): Forskolin at a final concentration of 10 µM.
- Positive control (Gi): A known agonist for a Gi-coupled receptor expressed in the cells, or co-treatment with forskolin and the peptide to observe inhibition.
3. Assay Procedure:
For Agonist Mode (Testing for Gs or Gi activity): a. Equilibrate the GloSensor™ cAMP Reagent with the assay medium according to the manufacturer's instructions. b. Remove the culture medium from the cells and add 80 µl of the equilibrated reagent mixture to each well. c. Incubate the plate at room temperature for 2 hours to allow for reagent loading. d. Add 20 µl of the peptide dilutions or controls to the respective wells. e. Incubate for 15-30 minutes at room temperature. f. Measure luminescence using a plate-reading luminometer.
For Antagonist Mode: a. Follow steps 3a to 3c from the Agonist Mode protocol. b. Add 10 µl of the peptide dilutions to the wells and incubate for 15-30 minutes. c. Add 10 µl of a known agonist (at its EC80 concentration) to the wells. d. Incubate for an additional 15-30 minutes at room temperature. e. Measure luminescence.
Data Presentation and Analysis
The raw luminescence data should be normalized to the vehicle control. For agonist assays, the data is typically expressed as a percentage of the maximal response to a known agonist or forskolin. For antagonist assays, the data is expressed as a percentage of the response to the agonist in the absence of the antagonist.
Dose-response curves are generated by plotting the normalized response against the logarithm of the peptide concentration. The EC50 (for agonists) or IC50 (for antagonists) values are then determined by fitting the data to a four-parameter logistic equation.
Table 1: Example Agonist Data for this compound
| Peptide Concentration (M) | Log [Peptide] | Normalized Response (%) |
| 1.00E-12 | -12 | 2.5 |
| 1.00E-11 | -11 | 5.1 |
| 1.00E-10 | -10 | 15.8 |
| 1.00E-09 | -9 | 45.2 |
| 1.00E-08 | -8 | 85.6 |
| 1.00E-07 | -7 | 98.1 |
| 1.00E-06 | -6 | 100.2 |
| 1.00E-05 | -5 | 99.8 |
| EC50 | ~3.5 nM |
Table 2: Example Antagonist Data for this compound
| Peptide Concentration (M) | Log [Peptide] | Inhibition of Agonist Response (%) |
| 1.00E-11 | -11 | 1.2 |
| 1.00E-10 | -10 | 4.5 |
| 1.00E-09 | -9 | 18.9 |
| 1.00E-08 | -8 | 48.7 |
| 1.00E-07 | -7 | 82.3 |
| 1.00E-06 | -6 | 95.6 |
| 1.00E-05 | -5 | 99.1 |
| IC50 | ~9.8 nM |
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent cell seeding or reagent addition. | Ensure proper mixing of cell suspension and use a multichannel pipette for reagent addition. |
| Low signal-to-background ratio | Low receptor expression, inactive peptide, or assay reagent issue. | Verify receptor expression, check peptide integrity and concentration, and ensure the assay reagent is prepared correctly and not expired. |
| No response to peptide | Peptide is inactive at the tested concentrations, or the target receptor is not expressed in the cell line. | Test a wider range of peptide concentrations and use a cell line known to express the target receptor (if known). Consider testing for antagonist activity. |
| Inconsistent results between experiments | Variation in cell passage number, confluency, or incubation times. | Maintain consistent cell culture practices and adhere strictly to the protocol timings. |
Conclusion
The protocol described in these application notes provides a robust and sensitive method for characterizing the functional activity of the novel peptide this compound on the cAMP signaling pathway. By following this protocol, researchers can determine the potency and efficacy of the peptide as a potential GPCR agonist or antagonist, providing valuable insights for drug discovery and development programs.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cAMP-Glo™ Assay Protocol [promega.com]
- 4. GloSensor™ cAMP Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo administration of the synthetic peptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 in mouse models. While direct experimental data for this specific peptide is not extensively available in published literature, its structural similarity to known melanocortin receptor modulators allows for the extrapolation of potential applications and experimental design. The protocols and data presented herein are based on studies of analogous tetrapeptides and provide a framework for investigating the in vivo effects of this compound.
The peptide's core components, including acetylated N-terminus, D-amino acids for enzymatic stability, and key residues like Arginine (Arg) and Phenylalanine (Phe), suggest its potential interaction with the melanocortin system. The melanocortin pathway is a critical regulator of numerous physiological processes, including energy homeostasis, food intake, and pigmentation, making it a significant target for therapeutic development.[1][2][3] This document will guide researchers in designing and executing in vivo studies to elucidate the pharmacological profile of this novel peptide.
Potential Applications
Based on the structure of this compound and the known functions of similar peptides, its primary application in vivo is likely the modulation of melanocortin receptors (MCRs), such as MC1R, MC3R, MC4R, and MC5R. Depending on its binding affinity and functional activity, the peptide could act as an agonist or an antagonist.
-
As a Melanocortin Receptor Antagonist: If the peptide antagonizes the central melanocortin receptors (MC3R and MC4R), it could be investigated as a potential therapeutic for conditions characterized by negative energy balance, such as cachexia and anorexia.[4] Antagonism of these receptors is known to increase food intake.[4][5]
-
As a Melanocortin Receptor Agonist: Conversely, if the peptide demonstrates agonist activity at MC3R and/or MC4R, it could be explored for its potential in treating obesity and metabolic disorders by decreasing food intake and increasing energy expenditure.[6]
Data Presentation: In Vivo Effects of a Representative Melanocortin Receptor Antagonist
To illustrate the type of data that can be generated from in vivo studies, the following table summarizes the effects of a structurally related tetrapeptide antagonist, Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2 (Compound 14 in the source), on food intake in mice following intrathecal (IT) administration.[4][5]
| Compound | Dose (nmol) | Administration Route | Time Point | Change in Food Intake (g) vs. Vehicle | Statistical Significance | Reference |
| Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2 | 1 | IT | 2h | +0.25 | p < 0.05 | [5] |
| Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2 | 1 | IT | 4h | +0.40 | p < 0.01 | [5] |
| Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2 | 1 | IT | 8h | +0.60 | p < 0.001 | [5] |
| Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2 | 3 | IT | 2h | +0.45 | p < 0.001 | [5] |
| Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2 | 3 | IT | 4h | +0.65 | p < 0.001 | [5] |
| Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2 | 3 | IT | 8h | +0.85 | p < 0.001 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo effects of this compound in mouse models.
Protocol 1: Evaluation of Food Intake Following Central Administration
Objective: To determine the effect of centrally administered this compound on food intake in mice.
Materials:
-
This compound peptide
-
Sterile saline (0.9%) or artificial cerebrospinal fluid (aCSF) for vehicle control
-
Male C57BL/6J mice (8-10 weeks old)
-
Surgical tools for cannulation (if applicable)
-
Intracerebroventricular (ICV) or intrathecal (IT) injection apparatus
-
Metabolic cages for monitoring food intake (e.g., TSE PhenoMaster)
-
Standard rodent chow and water
Procedure:
-
Animal Preparation:
-
Acclimate mice to individual housing and handling for at least one week prior to the experiment.
-
For ICV or IT administration, mice must undergo stereotaxic surgery to implant a guide cannula into the desired brain ventricle (e.g., lateral ventricle) or spinal space. Allow for a one-week recovery period post-surgery.
-
-
Peptide Preparation:
-
Dissolve this compound in sterile saline or aCSF to the desired stock concentration.
-
Prepare serial dilutions to achieve the final doses for injection. It is recommended to test a range of doses (e.g., 0.1, 1, 5, and 10 nmol) to determine a dose-response relationship.
-
-
Administration:
-
Gently restrain the mouse and connect the injection cannula to the pre-implanted guide cannula.
-
Administer a small volume (e.g., 1-5 µL) of the peptide solution or vehicle control over a period of one minute to minimize stress and potential for reflux.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
-
Data Collection:
-
Immediately after injection, place the mice in metabolic cages with pre-weighed food and access to water.
-
Record cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
-
Data Analysis:
-
Calculate the mean food intake for each treatment group at each time point.
-
Compare the food intake of peptide-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests).
-
Protocol 2: Assessment of Energy Homeostasis
Objective: To evaluate the impact of this compound on energy expenditure and respiratory exchange ratio (RER).
Materials:
-
Same as Protocol 1
-
Metabolic cages equipped for indirect calorimetry (measuring O2 consumption and CO2 production)
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the metabolic cages for at least 24-48 hours before the start of the experiment to obtain stable baseline readings.
-
-
Peptide Administration:
-
Follow the same peptide preparation and administration steps as described in Protocol 1.
-
-
Data Collection:
-
Following peptide or vehicle administration, continuously monitor O2 consumption (VO2) and CO2 production (VCO2) for at least 24 hours.
-
Simultaneously measure food and water intake and locomotor activity.
-
-
Data Analysis:
-
Calculate energy expenditure using the Weir equation: EE (kcal/hr) = [3.9 x (VO2)] + [1.1 x (VCO2)].
-
Calculate the respiratory exchange ratio (RER) = VCO2 / VO2. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.
-
Analyze the data for significant differences between treatment groups over time using appropriate statistical methods.
-
Visualizations
Signaling Pathway
The peptide this compound is hypothesized to interact with melanocortin receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: Melanocortin receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of the peptide on food intake.
Caption: In vivo food intake study workflow.
References
- 1. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors: part 2 modifications at the Phe position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors. 1. Modifications at the His position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Direct In Vivo Comparison of The Melanocortin Monovalent Agonist Ac-His-DPhe-Arg-Trp-NH2 versus The Bivalent Agonist Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2: A Bivalent Advantage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the biological activity of the synthetic peptide Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, also known as LY2112688. This peptide is a potent agonist of melanocortin receptors, with notable selectivity for the melanocortin-4 receptor (MC4R).
Introduction
Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 is a cyclic heptapeptide analog of alpha-melanocyte-stimulating hormone (α-MSH). The core "His-DPhe-Arg-Trp" sequence is a known motif for melanocortin receptor activation.[1][2] Structural modifications, including the cyclization and the stereochemical inversion of the N-terminal arginine to D-arginine, contribute to its high affinity and selectivity for MC4R over other melanocortin receptor subtypes like MC1R and MC3R.[3][4] Melanocortin receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including energy homeostasis, feeding behavior, and sexual function.[5][6] The MC4R, in particular, is a key regulator of appetite and energy expenditure.[6]
Biological Activity and Data Presentation
Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 acts as an agonist at melanocortin receptors, stimulating the Gs alpha subunit of the associated G-protein. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8][9] The potency and selectivity of this peptide have been characterized in various in vitro studies.
Table 1: Reported Affinity and Potency of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 and Related Compounds at Melanocortin Receptors
| Compound | Receptor | Affinity (Ki, nM) | Potency (EC50, nM) | Reference |
| Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (LY2112688) | MC4R | 0.55 | - | [3][4] |
| Ac-Arg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 | MC4R | 0.44 | - | [3][4] |
| NDP-MSH | mMC1R | - | 0.009 | [3] |
| mMC3R | - | 0.08 | [3] | |
| mMC4R | - | 0.39 | [3] | |
| mMC5R | - | 0.17 | [3] | |
| Ac-His-DPhe-Arg-Trp-NH2 | mMC1R | - | 4.2 | [3] |
| mMC3R | - | 27 | [3] | |
| mMC4R | - | 3.9 | [3] | |
| mMC5R | - | 1.9 | [3] |
Note: '-' indicates data not reported in the cited sources. 'm' denotes mouse receptor.
Signaling Pathway
The binding of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 to the MC4R initiates a well-defined signaling cascade. The diagram below illustrates this pathway.
Caption: Signaling pathway of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 via the MC4R.
Experimental Protocols
The primary method for assessing the activity of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 is to measure the accumulation of intracellular cAMP in cells expressing the target melanocortin receptor. Below is a general protocol for a cell-based cAMP assay using a commercially available kit (e.g., HTRF, Lance, or GloSensor). This protocol assumes the use of a recombinant cell line stably expressing the human MC4R.
Experimental Workflow
Caption: General workflow for a cell-based cAMP accumulation assay.
Protocol: cAMP Accumulation Assay
1. Materials and Reagents
-
Cells: A cell line stably expressing the human melanocortin-4 receptor (e.g., CHO-K1 or HEK293).[10]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and any necessary selection agents.
-
Peptide: Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (lyophilized powder).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercial kit for detecting cAMP levels (e.g., HTRF cAMP dynamic 2 kit, LANCE cAMP kit, or GloSensor cAMP Assay).
-
Control Agonist: A known melanocortin receptor agonist, such as α-MSH or Melanotan-II (MT-II).[10]
-
Assay Plates: White, opaque 384-well or 96-well microplates suitable for luminescence or fluorescence detection.
-
Plate Reader: A microplate reader capable of detecting the signal generated by the chosen cAMP assay kit.
2. Cell Preparation
-
Culture the MC4R-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count to determine the cell density.
-
Dilute the cells in assay buffer to the desired concentration (typically 1,000-5,000 cells per well, to be optimized).
-
Dispense the cell suspension into the wells of the assay plate.
3. Peptide and Control Preparation
-
Reconstitute the lyophilized Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 peptide in sterile water or an appropriate buffer to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a serial dilution series of the peptide in assay buffer. A typical concentration range for an EC50 determination would be from 1 µM down to 0.1 pM in 10-point, half-log dilutions.
-
Prepare a similar dilution series for the control agonist (e.g., α-MSH or MT-II).
4. Assay Procedure
-
Add the serially diluted peptide and control agonist to the wells of the assay plate containing the cells. Include wells with assay buffer only as a negative control.
-
Incubate the plate at 37°C for a predetermined time (typically 30-60 minutes) to allow for cAMP accumulation. This incubation time should be optimized for the specific cell line and assay kit.
-
Following the incubation, lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions for the chosen assay kit. This typically involves adding a lysis buffer followed by the detection reagents.
-
Incubate the plate as required by the kit instructions (e.g., 60 minutes at room temperature).
5. Data Acquisition and Analysis
-
Read the plate on a microplate reader using the appropriate settings for the assay kit (e.g., fluorescence at two wavelengths for HTRF, or luminescence).
-
The raw data will typically be a ratio of the two emission wavelengths (for HTRF) or a luminescence signal.
-
Normalize the data to the negative control (basal cAMP level) and the maximum response from a saturating concentration of the control agonist.
-
Plot the normalized response against the logarithm of the peptide concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the peptide that elicits 50% of the maximal response.
This comprehensive approach will enable researchers to accurately quantify the agonist activity of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 at the MC4R and other melanocortin receptors, providing valuable data for drug development and scientific research.
References
- 1. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nusciencepeptides.com [nusciencepeptides.com]
- 6. Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. innoprot.com [innoprot.com]
- 9. caymanchem.com [caymanchem.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Studying Melanocortin Signaling Pathways with Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, also known as LY2112688, is a potent and selective synthetic cyclic octapeptide agonist for the melanocortin-4 receptor (MC4R). Its high affinity and selectivity make it an invaluable tool for researchers studying the physiological roles of the MC4R and the broader melanocortin signaling pathways. This document provides detailed application notes and experimental protocols for the effective use of this compound in laboratory settings.
The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), is a critical regulator of numerous physiological processes, including energy homeostasis, food intake, pigmentation, and sexual function. The MC4R, in particular, is a key central nervous system target for the regulation of appetite and energy expenditure. Dysregulation of MC4R signaling is strongly associated with obesity. This compound serves as a powerful probe to dissect the intricate mechanisms of MC4R activation and its downstream cellular consequences.
Data Presentation
The following table summarizes the in vitro activity of this compound at various mouse melanocortin receptors. Data is presented as the half-maximal effective concentration (EC50), indicating the concentration of the agonist that induces a response halfway between the baseline and maximum response.
| Compound | mMC1R EC50 (nM) | mMC3R EC50 (nM) | mMC4R EC50 (nM) | mMC5R EC50 (nM) |
| This compound | 0.6 ± 0.2 | 0.16 ± 0.05 | 0.048 ± 0.009 | 0.05 ± 0.01 |
Data sourced from a 2024 publication in ACS Publications.[1][2]
Signaling Pathways and Experimental Workflows
The primary signaling cascade initiated by the activation of MC4R involves the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway plays a crucial role in mediating the physiological effects of MC4R agonism.
Melanocortin-4 Receptor (MC4R) Signaling Pathway
Caption: MC4R signaling cascade.
Experimental Workflow for In Vitro Receptor Activation Assay
Caption: In vitro receptor activation workflow.
Experimental Protocols
In Vitro cAMP Measurement Assay
This protocol is designed to quantify the intracellular accumulation of cyclic AMP (cAMP) in response to MC4R activation by this compound.
Materials:
-
HEK293 cells stably expressing the human or mouse MC4R
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Luminometer or plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture:
-
Culture HEK293-MC4R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the peptide in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium from the cells and wash once with PBS.
-
Add assay buffer containing a phosphodiesterase inhibitor such as IBMX (final concentration typically 0.5 mM) to each well and incubate for 15-30 minutes at 37°C.
-
Add the prepared serial dilutions of this compound to the respective wells. Include a vehicle control (assay buffer with IBMX only).
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Acquisition and Analysis:
-
Measure the intracellular cAMP levels using the luminometer or plate reader.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Intracellular Calcium Mobilization Assay
While the primary signaling pathway for MC4R is via cAMP, some G-protein coupled receptors can also signal through calcium mobilization, particularly when coupled to Gαq. This assay can be used to investigate potential alternative signaling pathways.
Materials:
-
HEK293 cells expressing the MC4R
-
Cell culture reagents as described above
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
This compound
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed HEK293-MC4R cells into a 96-well black-walled, clear-bottom plate and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the culture medium and add the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Plate Preparation:
-
Prepare a separate 96-well plate containing serial dilutions of this compound at a concentration 5-10 times higher than the final desired concentration.
-
-
Assay and Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to add the agonist from the compound plate to the cell plate and immediately begin kinetic fluorescence readings.
-
Continue to record fluorescence intensity for a period sufficient to capture the peak response and subsequent decline (typically 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔF against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
This compound is a highly effective tool for the in-depth study of melanocortin signaling, particularly through the MC4R. The protocols outlined in this document provide a robust framework for characterizing the activity of this peptide and investigating its impact on cellular signaling cascades. By employing these methods, researchers can gain valuable insights into the complex roles of the melanocortin system in health and disease, paving the way for the development of novel therapeutic interventions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 for Obesity and Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, chemically identified as Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, is a synthetic cyclic octapeptide that functions as a potent agonist of the melanocortin-4 receptor (MC4R)[1][2][3][4]. The MC4R is a key component of the melanocortin signaling pathway, which plays a critical role in regulating energy homeostasis, food intake, and body weight[5]. Dysregulation of this pathway is associated with obesity, making MC4R a prime therapeutic target for the development of anti-obesity drugs[5].
These application notes provide a comprehensive overview of the potential use of this compound in studying obesity and related metabolic disorders. The following sections detail its mechanism of action, offer hypothetical data presentations, and provide detailed protocols for in vitro and in vivo experimentation. While specific experimental data for this peptide is not publicly available, the provided protocols are based on established methodologies for evaluating similar MC4R agonists in the context of metabolic research.
Mechanism of Action
This compound exerts its effects by binding to and activating the MC4R, a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus[5]. Activation of MC4R by an agonist like this peptide is expected to mimic the effects of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH). This signaling cascade is anticipated to lead to a reduction in food intake and an increase in energy expenditure, thereby promoting weight loss.
Caption: MC4R Signaling Pathway.
Data Presentation
The following tables represent hypothetical data that could be generated from the experimental protocols described below. These tables are designed for clear comparison of the peptide's effects at different concentrations or in different experimental conditions.
Table 1: In Vitro MC4R Activation Assay
| Peptide Concentration (nM) | cAMP Accumulation (pmol/well) | EC50 (nM) |
| 0.1 | 1.5 ± 0.2 | |
| 1 | 5.8 ± 0.5 | |
| 10 | 15.2 ± 1.1 | 8.5 |
| 100 | 25.6 ± 2.3 | |
| 1000 | 28.1 ± 2.5 |
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Food Intake ( g/day ) |
| Vehicle Control | 45.2 ± 2.1 | 48.5 ± 2.3 | +7.3 | 4.5 ± 0.4 |
| Peptide (1 mg/kg) | 44.8 ± 1.9 | 42.1 ± 1.7 | -6.0 | 3.2 ± 0.3 |
| Peptide (5 mg/kg) | 45.5 ± 2.0 | 39.8 ± 1.8 | -12.5 | 2.5 ± 0.2 |
Table 3: Metabolic Parameters in DIO Mice after 28-Day Treatment
| Treatment Group | Fasting Glucose (mg/dL) | Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 185 ± 15 | 3.2 ± 0.5 | 210 ± 20 | 150 ± 12 |
| Peptide (5 mg/kg) | 120 ± 10 | 1.5 ± 0.3 | 165 ± 15 | 110 ± 9 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in the context of obesity and metabolic disorders.
Protocol 1: In Vitro MC4R Functional Assay (cAMP Accumulation)
This assay determines the ability of the peptide to activate MC4R and stimulate intracellular cyclic AMP (cAMP) production.
Caption: In Vitro cAMP Assay Workflow.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture HEK293-MC4R cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Treatment: Remove the culture medium from the wells and replace it with serum-free medium containing the different concentrations of the peptide or vehicle control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using a competitive ELISA-based cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the peptide concentration and determine the EC50 value using non-linear regression analysis.
Protocol 2: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol evaluates the effect of the peptide on body weight and food intake in a mouse model of obesity.
Caption: In Vivo DIO Mouse Study Workflow.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Sterile saline (vehicle)
-
Animal balance
-
Metabolic cages (for food intake measurement)
Procedure:
-
Obesity Induction: Feed mice an HFD for 8-10 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
Group Allocation: Randomize the obese mice into treatment groups (e.g., vehicle control, low dose peptide, high dose peptide).
-
Peptide Administration: Administer the peptide or vehicle daily via a suitable route (e.g., subcutaneous or intraperitoneal injection) for 28 days.
-
Monitoring:
-
Measure and record the body weight of each mouse daily.
-
Measure and record the food intake of each mouse daily.
-
-
Termination and Sample Collection: At the end of the treatment period, fast the mice overnight.
-
Collect blood samples via cardiac puncture for analysis of metabolic parameters.
-
Euthanize the mice and collect tissues (e.g., liver, adipose tissue) for further analysis.
-
-
Data Analysis: Analyze the changes in body weight, cumulative food intake, and metabolic parameters between the treatment groups.
Protocol 3: Analysis of Metabolic Parameters
This protocol outlines the analysis of key metabolic markers from the blood samples collected in the in vivo study.
Materials:
-
Blood plasma samples
-
Glucose assay kit
-
Insulin ELISA kit
-
Cholesterol assay kit
-
Triglyceride assay kit
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected blood samples to separate the plasma.
-
Glucose Measurement: Measure fasting blood glucose levels using a commercially available glucose assay kit.
-
Insulin Measurement: Determine fasting plasma insulin levels using an insulin-specific ELISA kit.
-
Lipid Profile: Measure total cholesterol and triglyceride levels in the plasma using appropriate colorimetric assay kits.
-
Data Analysis: Compare the levels of these metabolic parameters between the different treatment groups to assess the peptide's impact on metabolic health.
Conclusion
This compound represents a promising research tool for investigating the role of the MC4R in obesity and metabolic disorders. The protocols and data presentation formats provided here offer a framework for the systematic evaluation of this and other novel peptides. Further studies are warranted to fully elucidate its therapeutic potential and safety profile. It is important to note that this peptide has been observed to increase heart rate and blood pressure, which should be carefully monitored in any in vivo studies[1][2].
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | Melanocortin Receptor | TargetMol [targetmol.com]
- 5. Synthesis and activity of the melanocortin Xaa-d-Phe-Arg-Trp-NH tetrapeptides with amide bond modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Administration of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (LY2112688)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, also known as LY2112688, is a potent and selective synthetic agonist for the melanocortin-4 receptor (MC4R).[1][2][3] The MC4R is a G protein-coupled receptor predominantly expressed in the central nervous system, particularly in the hypothalamus, and is a critical regulator of energy homeostasis, appetite, and metabolism.[4][5][6][7][8] Activation of MC4R signaling pathways is associated with reduced food intake and increased energy expenditure, making it a significant target for the development of therapeutics against obesity and related metabolic disorders.[4][5][9]
These application notes provide a detailed protocol for the intracerebroventricular (ICV) injection of LY2112688 in a murine model, a key technique for investigating its central effects on energy balance.
Mechanism of Action
LY2112688 exerts its effects by binding to and activating the MC4R. The primary signaling cascade initiated by MC4R activation involves the coupling to the stimulatory G protein (Gαs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][10][11] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression for molecules involved in satiety and energy expenditure, such as brain-derived neurotrophic factor (BDNF) and oxytocin.[10] Additionally, MC4R activation can lead to the recruitment of β-arrestin-2, which can modulate signaling through the extracellular signal-regulated kinase (ERK) pathway.[4][11]
Quantitative Data Summary
The following table summarizes in vivo administration data for LY2112688 from published studies. It is important to note that dosages may require optimization depending on the specific animal model, strain, and experimental objectives.
| Parameter | Value | Species | Administration Route | Study Focus | Reference |
| Dose | 0.17 mg/kg/day | Rhesus Macaque | Implanted Minipump | Cardiovascular Effects | [1] |
| Dose | 0.5 mg/kg/day | Rhesus Macaque | Implanted Minipump | Cardiovascular Effects | [1][2] |
| Dose | 10 mg/kg | Mouse | Intraperitoneal (i.p.) | Feeding Behavior | [12][13] |
Experimental Protocols
Materials
-
Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (LY2112688)
-
Sterile, pyrogen-free 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus for mice
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Microinfusion pump
-
Surgical tools (e.g., scalpel, forceps, dental drill)
-
Suture kit or tissue adhesive
-
Heating pad
-
Analgesics for post-operative care
Animal Model
-
Adult male C57BL/6 mice (8-12 weeks old) are commonly used. Animals should be housed under standard conditions with ad libitum access to food and water, unless otherwise specified by the experimental design. All procedures must be approved by the institution's Animal Care and Use Committee.
Preparation of LY2112688 Solution
-
Allow the lyophilized LY2112688 peptide to equilibrate to room temperature before reconstitution.
-
Reconstitute the peptide in sterile 0.9% saline to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of LY2112688 in 1 mL of sterile saline.
-
Vortex briefly and visually inspect to ensure the peptide is fully dissolved.
-
Prepare fresh dilutions for each experiment. For a 2 µg dose in a 2 µL injection volume, dilute the 1 mg/mL stock solution 1:500 in sterile saline.
Intracerebroventricular (ICV) Injection Procedure
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the mouse in the stereotaxic frame, ensuring the head is securely fixed.
-
Maintain the animal's body temperature using a heating pad.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the surgical area and disinfect with an appropriate antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
-
Cannula Implantation:
-
Identify the bregma and lambda landmarks on the skull.
-
For injection into the lateral ventricle, use the following coordinates relative to bregma: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm.
-
Carefully drill a small hole through the skull at the target coordinates.
-
Lower the injection needle attached to the Hamilton syringe to the target DV coordinate.
-
-
Infusion:
-
Set the microinfusion pump to a slow infusion rate (e.g., 0.5 µL/min) to prevent tissue damage and reflux.
-
Infuse the desired volume of the LY2112688 solution (typically 1-2 µL).
-
After the infusion is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision or close with tissue adhesive.
-
Administer post-operative analgesics as recommended by your institution's veterinary staff.
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
House animals individually post-surgery to prevent injury.
-
Visualizations
MC4R Signaling Pathway
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. MC4R biased signalling and the conformational basis of biological function selections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroanatomy of melanocortin-4 receptor pathway in the lateral hypothalamic area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
- 8. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-term Stability of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, a synthetic cyclic octapeptide, acts as a melanocortin-4 receptor (MC4R) agonist[1][2]. The long-term stability of this peptide in solution is a critical factor for its therapeutic efficacy, storage, and handling. These application notes provide a comprehensive overview of the methodologies to assess its stability, potential degradation pathways, and recommended protocols for analysis. Peptides are inherently susceptible to various degradation processes such as hydrolysis, oxidation, and aggregation, which can be influenced by factors like pH, temperature, and buffer composition[3][4][5]. Therefore, a thorough stability assessment is paramount.
Data Presentation
The following tables summarize the key parameters and analytical techniques relevant to a comprehensive stability study of this compound.
Table 1: Recommended Storage Conditions for Stability Studies
| Condition | Temperature | Relative Humidity | Duration | Purpose |
| Long-Term | 2-8°C or -20°C | Ambient | 12 months or longer | To determine the real-time shelf life under recommended storage.[5][6] |
| Accelerated | 25°C / 60% RH or 40°C / 75% RH | Controlled | 6 months | To predict the long-term stability and identify potential degradation products under stress.[6] |
| Forced Degradation | Varied (e.g., high temp, extreme pH, oxidative, light exposure) | N/A | Short-term | To identify potential degradation products and pathways and to develop stability-indicating analytical methods.[3][4] |
Table 2: Analytical Techniques for Stability Assessment
| Analytical Method | Parameter Measured | Purpose |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity, presence of degradation products | Primary method for quantifying the intact peptide and separating impurities.[3][4][7] |
| Mass Spectrometry (MS) | Molecular weight of peptide and degradation products | Identification of chemical modifications, fragmentation, and impurities.[3][4] |
| Size-Exclusion Chromatography (SEC) | Aggregation | To detect and quantify soluble aggregates.[3] |
| UV/Vis Spectroscopy | Peptide concentration | To monitor changes in peptide concentration over time.[5] |
| Circular Dichroism (CD) Spectroscopy | Secondary and tertiary structure | To assess conformational stability.[3][5] |
| Amino Acid Analysis (AAA) | Net peptide content, amino acid composition | To confirm the integrity and quantify the peptide.[8] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh the lyophilized this compound peptide.
-
Dissolve the peptide in a suitable solvent (e.g., sterile water or a buffer relevant to the intended application) to a final concentration of 1-10 mg/mL. If using water, the solution should be sterilized by filtration through a 0.22 µm filter[9].
-
For organic solvents like DMSO, prepare a high-concentration stock and dilute it for working solutions[2].
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[9].
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution to the desired final concentration using the appropriate buffer (e.g., phosphate-buffered saline, cell culture medium).
-
Vortex gently to mix.
-
Protocol 2: Long-Term and Accelerated Stability Study
-
Prepare working solutions of the peptide in the desired formulation buffer at a target concentration.
-
Divide the solutions into multiple sterile vials for each time point and storage condition.
-
Store the vials under the long-term and accelerated conditions as outlined in Table 1.
-
At each designated time point (e.g., 0, 1, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), retrieve vials from each storage condition.
-
Analyze the samples using the analytical methods described in Table 2 to assess purity, degradation, aggregation, and structural integrity.
Protocol 3: Forced Degradation Study
-
Acid/Base Hydrolysis:
-
Incubate the peptide solution in 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Incubate the peptide solution with 0.03% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.
-
-
Thermal Degradation:
-
Incubate the peptide solution at a high temperature (e.g., 95°C) in a neutral pH buffer for several hours[10].
-
-
Photostability:
-
Expose the peptide solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.
-
-
Analysis:
-
Analyze all forced degradation samples by RP-HPLC and MS to identify and characterize the degradation products.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the MC4R.
Caption: Experimental workflow for assessing peptide stability in solution.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | Melanocortin Receptor | TargetMol [targetmol.com]
- 3. ijsra.net [ijsra.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. criver.com [criver.com]
- 7. hplc.eu [hplc.eu]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 cAMP assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in cyclic AMP (cAMP) assays, with a focus on studies involving synthetic peptides such as Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for peptides like this compound in modulating cAMP levels?
Q2: What are the most critical parameters to optimize in a cAMP assay?
The most critical parameters to optimize for a robust cAMP assay are cell density, the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX), stimulation time, and the concentration of your test compound.[1][2] It is crucial to perform optimization experiments for each new cell line or peptide being tested.
Q3: How can I be sure my cells are healthy and responsive?
Always include positive and negative controls in your experiments. Forskolin is a common positive control as it directly activates adenylyl cyclase, leading to a robust increase in cAMP levels.[3] A vehicle control (the solvent your peptide is dissolved in) should serve as your negative control. If you observe a strong signal with forskolin but not with your peptide, it suggests the cells are healthy, but your peptide may not be an agonist, or the assay is not sensitive enough.
Q4: Can the type of cAMP assay I'm using affect my results?
Yes, different cAMP assay formats have varying levels of sensitivity and susceptibility to interference. Competitive immunoassays are a common format where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[4][5] Low signal in this format translates to high cAMP levels. Conversely, a high signal indicates low cAMP. Understanding the principle of your specific assay is crucial for data interpretation. Newer, more sensitive formats like TR-FRET assays may require re-optimization of cell number and other parameters.[2]
Troubleshooting Low Signal in Your cAMP Assay
Low signal in a cAMP assay can be frustrating. This guide provides a systematic approach to identifying and resolving the issue.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low signal in your cAMP assay.
Caption: A flowchart for troubleshooting low cAMP assay signals.
Troubleshooting Guide: Potential Issues and Solutions
| Potential Issue | Possible Causes | Recommended Solutions |
| Cell-Related Problems | - Cell density is too low or too high.[1] - Cells are unhealthy or have a high passage number. - Inconsistent cell plating. | - Optimize cell density: Perform a cell titration experiment to find the optimal number of cells per well that gives a robust signal window.[1] - Use healthy, low-passage cells: Ensure cells are in the logarithmic growth phase and have not been passaged too many times. - Ensure even cell distribution: Gently mix the cell suspension before and during plating. For adherent cells, allow the plate to sit at room temperature before incubation to ensure even settling. |
| Reagent and Compound Issues | - Improper storage or handling of reagents (e.g., repeated freeze-thaw cycles).[6] - Incorrect concentration of phosphodiesterase (PDE) inhibitor (e.g., IBMX).[2] - Degradation or incorrect concentration of the test peptide. - DMSO concentration is too high.[2] | - Aliquot and store reagents properly: Follow the manufacturer's instructions for storage and handling. Avoid repeated freeze-thaw cycles. - Optimize PDE inhibitor concentration: The optimal concentration of IBMX can be cell-line dependent. Titrate IBMX to find the concentration that maximizes the assay window without causing cytotoxicity.[2] - Verify peptide integrity and concentration: Use freshly prepared peptide solutions. Confirm the peptide's purity and concentration. - Control for DMSO effects: Keep the final DMSO concentration consistent across all wells and typically below 1%.[2] |
| Assay Protocol and Incubation | - Sub-optimal stimulation time.[1] - Incorrect incubation temperature. - Assay performed outside the linear range of the standard curve. | - Optimize stimulation time: Perform a time-course experiment to determine the peak of cAMP production for your specific cell line and agonist.[2] - Maintain consistent temperature: Ensure all incubation steps are carried out at the recommended temperature (typically 37°C for cell stimulation). - Dilute samples if necessary: If your positive control is also showing a low signal (in a competitive assay), your cAMP levels may be too high. Diluting your samples may bring them into the dynamic range of the assay. |
| Data Acquisition and Analysis | - Incorrect instrument settings (e.g., filters, gain). - Quenching of the signal by colored compounds. | - Consult your instrument's manual: Ensure you are using the correct settings for your specific assay kit. - Check for color interference: Visually inspect your samples. If your test compound is colored, it may be interfering with the signal. Run a control with the compound in the absence of cells to check for autofluorescence or quenching. |
Experimental Protocols
Protocol 1: Cell Density Optimization
-
Prepare a dilution series of your cells in the appropriate assay buffer.
-
Seed the cells into a 96-well or 384-well plate at densities ranging from 1,000 to 50,000 cells per well.
-
Incubate the plate according to your standard protocol.
-
Stimulate one set of wells at each cell density with a known agonist (e.g., forskolin at a final concentration of 10 µM) and another set with vehicle control.
-
Incubate for a fixed time (e.g., 30 minutes).
-
Lyse the cells and perform the cAMP assay according to the manufacturer's instructions.
-
Plot the signal-to-background ratio versus the cell number to determine the optimal cell density.
Protocol 2: Stimulation Time Course
-
Plate the optimal number of cells (determined in Protocol 1) in a multi-well plate.
-
Stimulate the cells with your peptide of interest at a fixed concentration (e.g., EC80 concentration if known, or a high concentration like 1 µM).
-
Incubate the plate and stop the reaction at various time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
Lyse the cells and measure cAMP levels for each time point.
-
Plot the cAMP concentration versus time to identify the time of peak cAMP production.
Signaling Pathway Overview
The diagram below illustrates the canonical Gαs and Gαi signaling pathways that regulate intracellular cAMP levels.
References
Technical Support Center: Optimizing Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the melanocortin 4 receptor (MC4R) agonist, Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (also known as LY2112688). This guide will assist in optimizing its concentration for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected decrease in food intake and body weight after administering Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2. What are the potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Concentration and Dosing: Ensure the administered dose is within the effective range. Studies in diet-induced obese rats have shown that subcutaneous administration of 0.075 µmol/kg/day and 0.299 µmol/kg/day leads to a dose-dependent decrease in cumulative food intake and body weight over 14 days.[1] A lower dose may not elicit a significant response.
-
Peptide Integrity and Stability: Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 is a cyclic peptide with a disulfide bridge, which generally confers stability. However, improper storage or handling can lead to degradation or aggregation. Ensure the peptide is stored at the recommended temperature (typically -20°C or -80°C) and reconstituted correctly. The disulfide bond, while stabilizing, can be susceptible to scrambling under certain in vivo conditions.
-
Formulation and Administration: The peptide's solubility and stability in the chosen vehicle are critical. Aggregation in the formulation can reduce the effective concentration of the active peptide. Ensure the formulation is clear and free of particulates before administration. Verify the accuracy of your subcutaneous injection technique to ensure the full dose is delivered.
-
Animal Model and Diet: The metabolic state of the animal model can influence the outcome. Diet-induced obese models have shown responsiveness.[1] The composition of the diet and the feeding paradigm (e.g., ad libitum vs. restricted) can also impact the results.
-
Receptor Functionality: In rare cases, the animal model may have altered MC4R function. Ensure the strain and genetic background are appropriate for the study.
Q2: We are observing significant cardiovascular side effects, such as increased heart rate and blood pressure. How can we mitigate these effects?
A2: Cardiovascular effects are a known potential side effect of some MC4R agonists.
-
Dose Titration: The cardiovascular effects are often dose-dependent. A dose-response study is crucial to identify a therapeutic window that maximizes the desired anorexigenic effects while minimizing cardiovascular side effects. In rhesus macaques, subcutaneous infusion of LY2112688 at 0.17 mg/kg/day and 0.5 mg/kg/day resulted in significant increases in heart rate.[1]
-
Route and Method of Administration: Continuous subcutaneous infusion via an osmotic minipump has been used in some studies. This method can maintain a more stable plasma concentration compared to bolus injections, which might help to reduce acute cardiovascular responses.
-
Alternative Agonists: If cardiovascular side effects remain a significant issue, consider exploring other MC4R agonists. For example, setmelanotide has been reported to have a different cardiovascular side-effect profile compared to LY2112688 in non-human primates.[2]
Q3: What are the best practices for formulating Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 for in vivo studies?
A3: Proper formulation is critical for the success of your in vivo experiments.
-
Solubility Testing: Initially, determine the solubility of the peptide in various biocompatible solvents. For many peptides, sterile water, saline, or phosphate-buffered saline (PBS) are suitable. For peptides with lower aqueous solubility, the addition of a small percentage of a biocompatible co-solvent like DMSO or ethanol, followed by dilution in an aqueous buffer, may be necessary.
-
pH and Buffering: The pH of the formulation can impact peptide stability and solubility. It is generally advisable to maintain the pH within a physiological range (e.g., pH 7.0-7.4).
-
Sterility: All formulations for in vivo use must be sterile. Use sterile reagents and aseptic techniques. The final formulation should be passed through a 0.22 µm sterile filter.
-
Storage of Formulated Peptide: If the formulated peptide is not used immediately, it should be stored under conditions that maintain its stability. This may involve refrigeration (2-8°C) or freezing (-20°C or -80°C). Perform stability tests to determine the optimal storage conditions for your specific formulation.
Q4: How can we assess the stability of the disulfide bridge in our peptide in vivo?
A4: Assessing the in vivo stability of the disulfide bridge can be challenging but is important for interpreting results.
-
Pharmacokinetic Analysis: Perform pharmacokinetic studies to determine the half-life of the intact peptide in plasma. This can be done by collecting blood samples at various time points after administration and analyzing the plasma concentration of the intact peptide using a validated analytical method such as LC-MS/MS.
-
Metabolite Identification: Analysis of plasma and tissue samples for potential metabolites can provide insights into the degradation pathways of the peptide, including the reduction or scrambling of the disulfide bond.
Data Presentation
Table 1: In Vitro Agonist Potency (EC50) of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (LY2112688) at Mouse Melanocortin Receptors
| Peptide | mMC1R (nM) | mMC3R (nM) | mMC4R (nM) | mMC5R (nM) |
| LY2112688 | 0.6 ± 0.2 | 0.16 ± 0.05 | 0.048 ± 0.009 | 0.05 ± 0.01 |
Data from an AlphaScreen cAMP assay in HEK293 cells stably expressing the respective mouse melanocortin receptors.[3]
Table 2: In Vivo Effects of Subcutaneous Administration of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (LY2112688) in Diet-Induced Obese Rats
| Dose (µmol/kg/day) | Duration | Effect on Cumulative Food Intake | Effect on Cumulative Body Weight |
| 0.075 | 14 days | Dose-dependent decrease | Dose-dependent decrease |
| 0.299 | 14 days | Dose-dependent decrease | Dose-dependent decrease |
Data from a 14-day study in diet-induced obese rats with subcutaneous administration.[1]
Table 3: Cardiovascular Effects of Subcutaneous Infusion of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (LY2112688) in Diet-Induced Obese Rhesus Macaques
| Dose (mg/kg/day) | Parameter | Observation |
| 0.17 | Heart Rate | Significant mean increase of 15.5 bpm on day 1 and 16.5 bpm on day 2 |
| 0.5 | Heart Rate | Significant mean increase of 14.4 bpm on day 2 |
Data from a study in diet-induced obese rhesus macaques with continuous subcutaneous infusion.[1]
Experimental Protocols
Protocol 1: General Formulation of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 for In Vivo Administration
-
Reagents and Materials:
-
Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (lyophilized powder)
-
Sterile, pyrogen-free water for injection or sterile saline (0.9% NaCl)
-
0.22 µm sterile syringe filter
-
Sterile, pyrogen-free vials
-
-
Procedure:
-
Bring the lyophilized peptide and the sterile diluent to room temperature.
-
Under aseptic conditions (e.g., in a laminar flow hood), add the required volume of sterile diluent to the vial containing the peptide to achieve the desired stock concentration.
-
Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can cause aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If necessary, further dilute the stock solution with sterile saline to the final desired concentration for injection.
-
Draw the final solution into a sterile syringe through a 0.22 µm sterile filter.
-
If not for immediate use, store the reconstituted peptide solution at the recommended temperature and for the validated duration.
-
Protocol 2: Subcutaneous (s.c.) Injection in Rats
-
Materials:
-
Formulated Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate animal restraint device
-
-
Procedure:
-
Properly restrain the rat to ensure its safety and the accuracy of the injection. This can be done manually by a trained handler or using a commercial restraint device.
-
Identify the injection site, which is typically the loose skin over the dorsal midline (scruff) or the flank.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.
-
Slightly pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, proceed with the injection.
-
Slowly and steadily inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: Melanocortin 4 Receptor (MC4R) Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Studies.
References
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cyclic octapeptide, Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, a known melanocortin-4 receptor (MC4R) agonist.
I. Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges in dissolving this compound. This guide provides a systematic approach to address these issues.
Problem: The peptide does not dissolve in aqueous solutions (e.g., water, PBS).
Analysis of Physicochemical Properties:
The solubility of a peptide is largely determined by its amino acid composition. To understand the solubility characteristics of this compound, we can analyze its sequence: Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2.
-
Hydrophilic Residues: Arginine (Arg), Glutamic acid (Glu), Histidine (His). These residues are generally charged at physiological pH and contribute to aqueous solubility.
-
Hydrophobic Residues: Phenylalanine (Phe), Tryptophan (Trp). These residues can decrease solubility in aqueous solutions.[1]
-
Overall Charge: To estimate the overall charge of the peptide at neutral pH, we assign a value of +1 to each basic residue (Arg, His, N-terminal amine) and -1 to each acidic residue (Glu, C-terminal carboxyl). This peptide has two Arginine residues and one Histidine, and is amidated at the C-terminus, giving it a net positive charge. Peptides with a net positive charge are considered basic.[2][3]
Solutions:
Based on the peptide's basic nature, the following steps are recommended for solubilization:
-
Start with Water: Attempt to dissolve the peptide in sterile, distilled water first.[4]
-
Acidic Buffer: If the peptide does not dissolve in water, its basic nature suggests using a slightly acidic solvent. Try dissolving it in a small amount of 10% acetic acid and then dilute with water to the desired concentration.[5][6]
-
Organic Solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) followed by dilution in an aqueous buffer is a common strategy.[7] A preparation method for an in vivo formula suggests dissolving the peptide in DMSO first.[8]
-
Sonication: To aid dissolution, briefly sonicate the peptide solution. This can help break up aggregates.[5]
Workflow for Solubilization:
Caption: A stepwise workflow for solubilizing this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: Given the peptide's net positive charge, the recommended initial solvent is sterile, distilled water. If solubility is limited, a dilute acidic solution, such as 10% acetic acid, should be attempted next.[5][6]
Q2: I am using this peptide for cell-based assays. What concentration of DMSO is safe?
A2: If you must use DMSO, it is crucial to keep the final concentration in your cell culture media as low as possible, as DMSO can be toxic to cells. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, though some may tolerate up to 0.5%.[9] It is always best to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
Q3: My peptide solution appears cloudy or has visible particles. What should I do?
A3: Cloudiness or visible particles indicate that the peptide is not fully dissolved or has aggregated. You can try further sonication to aid dissolution.[5] If the issue persists, it may indicate that you have exceeded the peptide's solubility limit in that particular solvent. In such cases, you may need to prepare a new solution at a lower concentration.
Q4: How should I store the peptide solution?
A4: Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C or -80°C for long-term stability.
III. Experimental Protocols
Protocol 1: Determination of Peptide Solubility
This protocol outlines a method to systematically test the solubility of this compound in various solvents.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
Phosphate-buffered saline (PBS), pH 7.4
-
10% Acetic Acid solution
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Solvent Addition: Add a small, precise volume of the first test solvent (e.g., 100 µL of sterile water) to the peptide.
-
Dissolution Attempt: Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate the tube in a bath sonicator for 5-10 minutes.
-
Observation: Visually inspect the solution for clarity. A clear solution indicates complete dissolution.
-
Incremental Solvent Addition: If the peptide is not fully dissolved, add the same solvent in small, incremental volumes (e.g., 10 µL at a time), vortexing and sonicating after each addition, until the peptide dissolves or a maximum volume is reached.
-
Record Results: Record the total volume of solvent required to dissolve the peptide to calculate the approximate solubility in mg/mL.
-
Repeat with Other Solvents: Repeat steps 1-6 with other test solvents (PBS, 10% acetic acid, DMSO).
-
Data Summary: Summarize the results in a table for easy comparison.
Solubility Testing Data Table (Example)
| Solvent | Concentration Tested (mg/mL) | Observation (Clear/Cloudy/Insoluble) |
| Sterile Water | 1 | Cloudy |
| Sterile Water | 0.5 | Clear |
| PBS (pH 7.4) | 1 | Cloudy |
| PBS (pH 7.4) | 0.5 | Clear |
| 10% Acetic Acid | 5 | Clear |
| DMSO | 20 | Clear |
Note: This is an example table. Actual solubility should be determined experimentally.
Protocol 2: Preparation of a Peptide Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Procedure:
-
Calculate Required Mass: Determine the mass of the lyophilized peptide needed to achieve the desired stock concentration and volume.
-
Solvent Selection: Based on the solubility tests from Protocol 1 and the requirements of your downstream experiment, select the most appropriate solvent. For many applications, starting with a high-concentration stock in DMSO is practical.
-
Dissolution: Add the chosen solvent to the vial of lyophilized peptide. Vortex and sonicate as needed to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
IV. Signaling Pathway and Experimental Workflow Diagrams
This compound is an agonist of the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the brain.[10] Activation of MC4R plays a crucial role in regulating energy homeostasis.[11]
MC4R Signaling Pathway:
Upon binding of an agonist like this compound, the MC4R undergoes a conformational change, leading to the activation of the Gs alpha subunit of the associated G-protein. This initiates a downstream signaling cascade.
Caption: MC4R agonist-induced signaling cascade.
Experimental Workflow for Assessing Peptide Activity:
The following diagram outlines a typical workflow for confirming the biological activity of this compound in a cell-based assay.
Caption: A typical workflow for evaluating the bioactivity of the MC4R agonist.
References
- 1. biorxiv.org [biorxiv.org]
- 2. lifetein.com [lifetein.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biobasic.com [biobasic.com]
- 7. jpt.com [jpt.com]
- 8. This compound | Melanocortin Receptor | TargetMol [targetmol.com]
- 9. biocat.com [biocat.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the synthetic cyclic peptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What makes this compound inherently stable?
A1: The peptide this compound is designed for enhanced stability. Several key features contribute to its resistance to degradation:
-
N-terminal Acetylation and C-terminal Amidation: These modifications block the ends of the peptide, making it resistant to degradation by exopeptidases, which cleave amino acids from the ends of peptide chains.
-
Presence of D-amino Acids: The inclusion of D-Arginine and D-Phenylalanine in place of their natural L-isomers renders the peptide less recognizable by common proteases, significantly increasing its half-life in biological systems.[1]
-
Cyclic Structure: The cyclic nature of the peptide, formed by a disulfide bond between the two cysteine residues, provides conformational rigidity. This structural constraint can protect cleavage sites from enzymatic attack and has been shown to be a key factor in the stability of other cyclic peptides.[2][3][4][5]
Q2: What are the primary causes of degradation for this peptide in experimental buffers?
A2: Despite its inherent stability, the peptide can still be susceptible to degradation under certain conditions. The primary concerns are chemical degradation rather than enzymatic degradation. Potential degradation pathways include:
-
Oxidation: The Tryptophan (Trp) and Cysteine (Cys) residues are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or reactive oxygen species.[6][7] This can be exacerbated by prolonged exposure to air and certain buffer components.
-
Disulfide Bond Instability: The disulfide bond that maintains the cyclic structure can be cleaved under reducing conditions or at alkaline pH (typically above 8).[2][5][8]
-
Hydrolysis: While less common for this stabilized peptide, extreme pH (highly acidic or alkaline) and high temperatures can lead to the hydrolysis of peptide bonds over extended incubation periods.[2][8]
-
Aggregation: At high concentrations, peptides can aggregate and precipitate out of solution. This is a form of physical instability and can be influenced by buffer composition, pH, and ionic strength.
Q3: Is it necessary to add protease inhibitors to my experimental buffer when using this peptide?
A3: For most in vitro experiments using purified components, the addition of protease inhibitors is likely unnecessary due to the peptide's inherent resistance to proteolysis. However, if you are working with complex biological samples that may contain high concentrations of various proteases (e.g., cell lysates, tissue homogenates, serum), adding a broad-spectrum protease inhibitor cocktail is a prudent measure to prevent any potential degradation.
Q4: What is the recommended storage condition for the peptide?
A4: To ensure maximum stability, the peptide should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment. When in solution, it is best to prepare aliquots of a concentrated stock solution in a suitable buffer (see Q5) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of peptide activity over time in my assay. | Chemical Degradation: Oxidation of Tryptophan or Cysteine, or cleavage of the disulfide bond. Physical Instability: Adsorption to plasticware or aggregation. | 1. Buffer Optimization: Switch to a different buffer system (see Table 1). Consider degassing buffers to remove dissolved oxygen, especially if working with the peptide for extended periods at room temperature. 2. pH Control: Ensure the buffer pH is maintained between 5 and 7.[2] 3. Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA (if compatible with your assay). 4. Low-binding Labware: Use low-protein-binding microplates and tubes. 5. Solubility Check: Visually inspect for precipitation. If aggregation is suspected, try reducing the peptide concentration or adding a small amount of an organic solvent like DMSO (ensure compatibility with your experiment). |
| Inconsistent results between experiments. | Peptide Stock Instability: Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. Buffer Variability: Inconsistent preparation of experimental buffers. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your peptide stock solution to avoid multiple freeze-thaw cycles. 2. Fresh Buffers: Prepare fresh experimental buffers for each experiment from high-purity reagents. 3. Confirm Peptide Concentration: Periodically check the concentration of your stock solution using a quantitative amino acid analysis or a validated HPLC method. |
| Precipitation or cloudiness observed in the buffer. | Aggregation: Peptide concentration is too high for the given buffer conditions. Poor Solubility: The peptide may not be fully dissolved in the initial stock solution. | 1. Reduce Concentration: Lower the working concentration of the peptide. 2. Modify Buffer: Adjust the pH or ionic strength of the buffer. Sometimes, the addition of certain excipients can improve solubility. 3. Proper Dissolution: Ensure the lyophilized peptide is fully dissolved in the initial stock solution. Sonication may aid in dissolving the peptide. |
Buffer Selection and Stability
| Buffer System | Recommended pH Range | Advantages | Potential Disadvantages |
| HEPES | 6.8 - 8.2 | Good buffering capacity in the physiological pH range. Generally considered inert and less likely to interact with peptides.[9][10] | Can be a source of radicals under certain conditions. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Mimics physiological conditions. | Phosphate ions can sometimes catalyze peptide hydrolysis.[2] |
| Tris | 7.0 - 9.0 | Commonly used in biochemistry. | Can interact with the peptide backbone. At elevated temperatures, Tris can degrade to produce formaldehyde, which can modify the peptide.[11] Not recommended for long-term incubations at 37°C or higher. |
| Citrate or Acetate | 3.0 - 6.2 | Optimal for stability at slightly acidic pH. | May not be suitable for all biological assays that require a neutral pH. |
Recommendation: For most applications requiring a physiological pH, HEPES buffer is often a good starting point due to its robust buffering capacity and relatively low reactivity. However, the optimal buffer should always be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Peptide Stability by HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound in your experimental buffer.
Objective: To determine the percentage of intact peptide remaining after incubation in a specific buffer over time.
Materials:
-
This compound
-
Experimental buffer of interest (e.g., PBS, Tris, HEPES)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Thermostated incubator or water bath
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the lyophilized peptide in sterile, purified water to a concentration of 1 mg/mL.
-
Prepare Test Samples: In triplicate, dilute the peptide stock solution into your experimental buffer to your final working concentration in low-protein-binding tubes.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each replicate, quench the reaction by adding an equal volume of Mobile Phase A, and store at -20°C until HPLC analysis. This will serve as your 100% reference.
-
Incubation: Incubate the remaining samples at your experimental temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove aliquots from each replicate, quench as in step 3, and store at -20°C.
-
HPLC Analysis:
-
Thaw all samples.
-
Inject equal volumes of each sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (typically 220 nm for the peptide backbone or 280 nm for the Tryptophan residue).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the T=0 sample.
-
Integrate the peak area of the intact peptide for all time points.
-
Calculate the percentage of peptide remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Protocol 2: Use of Protease Inhibitor Cocktails
Objective: To prevent potential enzymatic degradation of the peptide when working with complex biological samples.
Materials:
-
Broad-spectrum protease inhibitor cocktail (commercially available, e.g., cOmplete™ Protease Inhibitor Cocktail Tablets, Roche; or similar).
-
Experimental buffer or lysis buffer.
Procedure:
-
Reconstitute the Inhibitor Cocktail: Follow the manufacturer's instructions to prepare a concentrated stock solution of the protease inhibitor cocktail.[12][13]
-
Add to Buffer: Just before use, add the protease inhibitor cocktail to your experimental buffer or cell lysis buffer at the recommended working concentration (typically 1X).[12]
-
Mix and Use: Gently mix the buffer containing the inhibitors and proceed with your experiment.
-
Important Considerations:
-
Some protease inhibitor cocktails contain EDTA to inhibit metalloproteases. If your experiment is sensitive to chelating agents (e.g., assays involving divalent cations), use an EDTA-free formulation.
-
Protease inhibitors have a finite half-life in solution. For long-term experiments, it may be necessary to add fresh inhibitors.
-
Visualizations
Caption: Potential degradation pathways for the peptide.
Caption: Workflow for HPLC-based peptide stability assessment.
Caption: A logical approach to troubleshooting peptide instability.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. lifetein.com [lifetein.com]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bosterbio.com [bosterbio.com]
- 13. goldbio.com [goldbio.com]
Technical Support Center: Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH₂ (LY2112688)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the synthetic melanocortin receptor agonist, Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH₂ (also known as LY2112688).
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH₂?
Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH₂ is a potent synthetic agonist of the melanocortin receptors, with high affinity and selectivity for the melanocortin-4 receptor (MC4R). It is derived from the core melanocortin agonist tetrapeptide sequence His-DPhe-Arg-Trp.
Q2: What are the known off-target effects of this compound in cell culture?
While primarily targeting MC4R, this peptide exhibits varying degrees of agonist activity at other melanocortin receptors (MCRs), which can be considered "off-target" in experiments focused solely on MC4R. These include MC1R, MC3R, and MC5R. Non-selective binding to these receptors can lead to a range of physiological responses beyond the intended target, such as changes in pigmentation (MC1R), energy homeostasis (MC3R), and exocrine gland function (MC5R).
Q3: My cells are not responding to the peptide as expected. What are some possible causes?
Several factors could contribute to a lack of cellular response. These include:
-
Cell Line Issues: The cell line may not express the target melanocortin receptor (MC4R) or may express it at very low levels. It is crucial to verify receptor expression using techniques like qPCR or western blotting.
-
Peptide Degradation: Peptides can be susceptible to degradation by proteases in the cell culture medium. Minimizing freeze-thaw cycles and using fresh aliquots for each experiment is recommended.
-
Incorrect Dosing: Ensure the final concentration of the peptide in your assay is appropriate to elicit a response, based on its known potency.
-
General Cell Culture Problems: Issues such as microbial contamination, poor cell health, or incorrect media formulation can all impact experimental outcomes.
Q4: I am observing unexpected changes in cell morphology or viability after treatment. What could be the cause?
Unforeseen changes in cell health can arise from various sources:
-
High Peptide Concentration: Extremely high concentrations of any peptide can lead to non-specific toxicity. A dose-response experiment is recommended to identify the optimal concentration range.
-
Contaminants in Peptide Stock: Ensure the peptide solution is sterile and free of contaminants from the synthesis or reconstitution process.
-
Off-Target Receptor Activation: Activation of other MCRs on your cells could trigger signaling pathways that affect cell morphology or proliferation.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the peptide, ensure the final concentration in the culture medium is not toxic to the cells.
Troubleshooting Guides
Issue 1: Inconsistent or No Agonist Activity
| Possible Cause | Troubleshooting Step |
| Low or no target receptor expression | Verify MC4R expression in your cell line via qPCR, Western Blot, or flow cytometry. |
| Peptide degradation | Prepare fresh peptide solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect peptide concentration | Perform a dose-response curve to determine the optimal concentration for your assay. |
| Suboptimal assay conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration in the medium. |
| Cell culture health issues | Regularly check for microbial contamination and ensure cells are in a healthy growth phase. |
Issue 2: Unexpected Cellular Phenotypes
| Possible Cause | Troubleshooting Step |
| Activation of other melanocortin receptors | Use cell lines with known MCR expression profiles or utilize selective antagonists for other MCRs to isolate the MC4R-mediated effects. |
| Non-specific binding at high concentrations | Lower the peptide concentration and perform a dose-response analysis. |
| Peptide or solvent toxicity | Include a vehicle control (the solvent used to dissolve the peptide) in your experiments to rule out solvent-induced effects. Test a range of peptide concentrations to assess for dose-dependent toxicity. |
| Contamination of peptide stock | Filter-sterilize the peptide solution before use. |
Quantitative Data
Table 1: In Vitro Activity of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH₂ at Melanocortin Receptors
| Receptor Subtype | Affinity (nM) | Functional Potency (EC₅₀, nM) | Selectivity over MC4R |
| MC4R | 0.55 | 0.27 | - |
| MC3R | - | 5.3 | ~20-fold |
| MC1R | - | 5.8 | ~21-fold |
| MC5R | - | 1600 | ~5900-fold |
Data compiled from multiple sources. Note that assay conditions can influence these values.
Experimental Protocols
Key Experiment: cAMP Assay for Melanocortin Receptor Activation
This protocol outlines a common method for assessing the agonist activity of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH₂ by measuring the downstream accumulation of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC4R).
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH₂.
-
cAMP assay kit (e.g., AlphaScreen or HTRF-based).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Positive control agonist (e.g., NDP-MSH).
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target MCR into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Preparation: Prepare a serial dilution of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH₂ and the positive control (NDP-MSH) in assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Add the phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add the different concentrations of the test peptide and controls to the wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP production.
-
cAMP Detection: Following the manufacturer's instructions for your specific cAMP assay kit, add the lysis buffer and detection reagents.
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Plot the cAMP signal as a function of peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Visualizations
Caption: Melanocortin receptor signaling pathway.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for inconsistent results.
Addressing variability in animal studies with Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2
Welcome to the technical support center for Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, a potent cyclic octapeptide and selective agonist of the Melanocortin-4 Receptor (MC4R). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vivo animal studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as LY2112688, is a synthetic, cyclic octapeptide. Its primary mechanism of action is as a selective agonist for the Melanocortin-4 Receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus, and is a key regulator of energy homeostasis, food intake, and body weight. Upon binding, the peptide activates the receptor, leading to a signaling cascade that primarily involves the Gαs subunit, adenylyl cyclase activation, and an increase in intracellular cyclic adenosine monophosphate (cAMP).
Q2: What are the expected physiological effects of this compound in animal models?
A2: As an MC4R agonist, administration of this peptide in animal models is expected to lead to a reduction in food intake and a subsequent decrease in body weight. Studies in diet-induced obese rats have shown a dose-dependent decrease in cumulative food intake and body weight with subcutaneous administration. However, it is important to note that MC4R activation can also influence cardiovascular function. Some studies have reported transient increases in heart rate and blood pressure in animal models following administration. This is a critical consideration for experimental design and data interpretation.
Q3: How should I prepare and store the peptide for in vivo studies?
A3: The peptide is typically supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. For subcutaneous administration, the peptide can be dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). The specific concentration will depend on the desired dose and injection volume appropriate for the animal model.
Q4: What are the key sources of variability in animal studies with this peptide?
A4: Variability in animal studies can arise from several factors:
-
Animal-specific factors: Age, sex, genetic background, and baseline physiological state (e.g., body weight, metabolic health) of the animals can significantly influence the response.
-
Experimental procedures: The route of administration, injection volume, site of injection, and handling stress can all contribute to variable outcomes.
-
Peptide formulation: The stability and solubility of the peptide in the chosen vehicle can affect its bioavailability and, consequently, its efficacy.
-
Cardiovascular effects: The peptide's potential to alter heart rate and blood pressure can introduce variability in physiological readouts, especially if not carefully monitored.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in food intake and body weight data between animals in the same treatment group. | 1. Inconsistent dosing due to improper injection technique.2. Animal stress from handling and injection.3. Differences in baseline metabolic states of the animals.4. Peptide instability or precipitation in the vehicle. | 1. Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., subcutaneous injection). Use a consistent injection site.2. Acclimatize animals to handling and injection procedures before the start of the study. Consider using less stressful administration methods if possible.3. Randomize animals to treatment groups based on body weight and, if possible, other relevant metabolic parameters.4. Prepare fresh dosing solutions daily. Visually inspect solutions for any signs of precipitation before administration. Consider a brief solubility and stability test of the peptide in your chosen vehicle before initiating large-scale studies. |
| Inconsistent or lack of expected anorectic effect. | 1. Incorrect dosage calculation.2. Poor bioavailability of the peptide.3. The animal model is not sensitive to MC4R agonism.4. Peptide degradation. | 1. Double-check all dosage calculations, considering the peptide's molecular weight and the animal's body weight.2. Ensure the peptide is fully dissolved in the vehicle. Consider the route of administration; for central effects, intracerebroventricular (ICV) administration may yield more consistent results, though it is more invasive.3. Confirm that the chosen animal model expresses functional MC4R in the relevant brain regions. Review literature for the responsiveness of the specific strain to MC4R agonists.4. Store the lyophilized peptide and reconstituted solutions under recommended conditions. Avoid repeated freeze-thaw cycles. |
| Observed adverse effects, such as agitation or significant changes in cardiovascular parameters. | 1. The dose is too high.2. The animal model is particularly sensitive to the cardiovascular effects of MC4R agonism. | 1. Perform a dose-response study to identify the optimal therapeutic window with minimal adverse effects.2. Implement cardiovascular monitoring (e.g., telemetry) to accurately assess the impact of the peptide on heart rate and blood pressure. Consider these effects when interpreting other physiological data. |
Experimental Protocols
Subcutaneous Administration Protocol (Rodent Model)
-
Peptide Reconstitution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile saline (0.9% NaCl) to a desired stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve; do not shake vigorously.
-
Aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C for long-term storage or at 4°C for short-term use (up to one week).
-
-
Dosing Solution Preparation:
-
On the day of dosing, thaw an aliquot of the stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration for injection. The final volume should be appropriate for the animal's size (e.g., 5 mL/kg for mice).
-
-
Administration:
-
Gently restrain the animal.
-
Lift the skin on the dorsal side, creating a tent.
-
Insert the needle (e.g., 27-gauge) into the subcutaneous space and inject the dosing solution.
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
In Vitro MC4R Activation Assay (cAMP Measurement)
This protocol is a general guideline for measuring cAMP production in a cell line expressing MC4R.
-
Cell Culture:
-
Culture HEK293 cells stably expressing MC4R in appropriate media and conditions.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium and wash the cells with a serum-free medium or a suitable assay buffer.
-
Add fresh assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the peptide dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or luminescence-based assays).
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound (LY2112688) in Diet-Induced Obese (DIO) Rats
| Dose (Subcutaneous) | Effect on Cumulative Food Intake (14 days) | Effect on Cumulative Body Weight Loss (14 days) |
| 0.075 µmol/kg/day | Dose-dependent decrease | Dose-dependent decrease |
| 0.299 µmol/kg/day | Significant decrease | Significant decrease |
Data summarized from published literature. The effect on daily food intake was most pronounced during the initial days of treatment.
Table 2: Comparative Cardiovascular Effects of MC4R Agonists in Rhesus Monkeys (Subcutaneous Infusion)
| Compound | Dose | Effect on Heart Rate | Effect on Blood Pressure |
| This compound (LY2112688) | 0.17 or 0.50 mg/kg/day | Robust increase | Robust increase |
| Setmelanotide | 0.50 mg/kg/day | No significant effect | No significant effect |
This comparative data highlights a potential source of variability and a critical experimental consideration when using LY2112688.
Visualizations
Caption: MC4R Signaling Pathway
Caption: In Vivo Experimental Workflow
Caption: Troubleshooting Decision Tree
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 agonist desensitization in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the synthetic peptide agonist Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 in long-term experiments. The information provided is based on established principles of G protein-coupled receptor (GPCR) signaling and desensitization. While specific data for this peptide is limited, the guidance is applicable to similar peptide agonists targeting GPCRs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe a robust initial response to the agonist, but the signal diminishes rapidly upon continuous or repeated application. What is the likely cause?
A1: This phenomenon is characteristic of rapid receptor desensitization.[1][2] Short-term desensitization, occurring within minutes, is often mediated by the phosphorylation of the intracellular domains of the G protein-coupled receptor (GPCR) by GPCR kinases (GRKs).[1][2] This phosphorylation event promotes the binding of β-arrestin proteins, which sterically hinder the coupling of the receptor to its G protein, thereby attenuating the downstream signal.[1][2]
Troubleshooting Steps:
-
Time-Course Experiment: Perform a detailed time-course experiment to characterize the kinetics of desensitization.
-
GRK Inhibition: If available, use a GRK inhibitor to see if the rapid desensitization is attenuated.
-
β-Arrestin Knockdown/Knockout: In cell lines where this is feasible, reducing β-arrestin levels can help confirm its role.
Q2: In our long-term experiments (hours to days), we notice a progressive loss of responsiveness to the agonist, and the total amount of receptor seems to decrease. Why is this happening?
A2: This is likely due to receptor downregulation, a long-term desensitization mechanism.[1] Following initial desensitization and internalization, receptors can be targeted for lysosomal degradation, leading to a reduction in the total number of receptors available for signaling.[1] This process is distinct from the initial, rapid uncoupling from G proteins and is often observed after prolonged or high-concentration agonist exposure.[1] Additionally, decreased receptor mRNA levels can contribute to long-term downregulation.[1]
Troubleshooting Steps:
-
Receptor Quantification: Use techniques like Western blotting or ELISA to quantify the total receptor protein levels over the course of your long-term experiment.
-
Lysosomal Inhibition: Treat cells with a lysosomal inhibitor (e.g., chloroquine or leupeptin) to see if it prevents the loss of receptor protein.
-
mRNA Quantification: Use RT-qPCR to measure the levels of the receptor's mRNA transcript over time.
Q3: We are seeing variability in the desensitization profile between different cell lines. Is this expected?
A3: Yes, the machinery for GPCR desensitization, including the expression levels of different GRKs, β-arrestins, and other regulatory proteins, can vary significantly between cell types.[2] This can lead to differences in the rate and extent of desensitization for the same agonist and receptor.
Troubleshooting Steps:
-
Characterize Your Cell Line: If possible, quantify the expression levels of key signaling and regulatory proteins (e.g., GRKs, β-arrestins) in the cell lines you are using.
-
Standardize Experimental Conditions: Ensure that cell passage number, confluency, and other culture conditions are consistent across experiments to minimize variability.
Q4: Can the agonist itself influence the mechanism of desensitization?
A4: Yes, this concept is known as "functional selectivity" or "biased agonism".[2][3] Different agonists can stabilize distinct conformations of the same receptor, leading to preferential activation of certain downstream signaling pathways and/or engagement with different desensitization machinery.[2][3] For example, one agonist might strongly promote GRK-mediated phosphorylation and β-arrestin recruitment, while another might induce desensitization primarily through a second messenger-dependent protein kinase (e.g., PKA or PKC) pathway.[2][3]
Experimental Approach to Investigate Biased Agonism:
-
Compare with a Reference Agonist: If a well-characterized agonist for the same receptor is available, compare its desensitization profile with that of this compound.
-
Pathway-Specific Inhibitors: Use inhibitors of PKA (e.g., H-89) and PKC (e.g., Go 6983) to determine if these kinases are involved in the desensitization process for your agonist.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, quantitative data for an agonist like this compound. These values can serve as a baseline for comparison with your experimental results.
Table 1: Receptor Binding Affinity and Functional Potency
| Parameter | Value | Description |
| Ki | 1.5 nM | Inhibitory constant, a measure of binding affinity. |
| EC50 (cAMP) | 5.0 nM | Half-maximal effective concentration for stimulating cyclic AMP production. |
| Emax | 100% | Maximum efficacy relative to a reference full agonist. |
Table 2: Desensitization Parameters
| Parameter | Value | Description |
| t1/2 of Desensitization | 15 min | Time to 50% loss of signal with continuous agonist stimulation. |
| Maximal Desensitization | 80% | Percentage of signal loss after prolonged (e.g., 60 min) agonist exposure. |
| Receptor Internalization (30 min) | 45% | Percentage of cell surface receptors internalized after 30 minutes of agonist treatment. |
| Receptor Downregulation (24 h) | 60% | Percentage of total receptor degradation after 24 hours of agonist treatment. |
Experimental Protocols
1. Cyclic AMP (cAMP) Accumulation Assay
This protocol measures the activation of the Gs signaling pathway.
-
Cell Seeding: Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Aspirate the growth medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit.
-
cAMP Detection: Measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
2. Receptor Internalization Assay (ELISA-based)
This protocol quantifies the amount of receptor remaining on the cell surface after agonist treatment.
-
Cell Seeding: Plate cells in a 96-well plate and grow to confluency.
-
Agonist Treatment: Treat cells with the agonist at a concentration of 10x EC50 for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Blocking: Wash the cells and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody targeting an extracellular epitope of the receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the cells and add an HRP substrate (e.g., TMB). Stop the reaction and read the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values to the time-zero control to determine the percentage of receptors remaining on the cell surface.
Visualizations
Caption: Assumed Gs-cAMP signaling pathway for the agonist.
References
Interpreting unexpected results in Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the synthetic cyclic octapeptide, Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, a potent and selective melanocortin-4 receptor (MC4R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound, also known as Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 or LY2112688, is a synthetic cyclic octapeptide that functions as a potent and selective agonist for the melanocortin-4 receptor (MC4R).[1][2] As an MC4R agonist, its primary expected biological activities include the stimulation of the Gs-protein coupled receptor pathway, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] Physiologically, in preclinical models, this peptide is expected to reduce food intake, increase energy expenditure, and may also lead to an increase in heart rate and blood pressure.[5][6]
Q2: What are the recommended storage and handling conditions for this peptide?
For long-term storage, the lyophilized peptide should be stored at -20°C and kept desiccated. In this form, it is stable for up to 36 months.[7] Once reconstituted in a solution, it should be stored at -20°C and used within one month to avoid loss of potency. It is highly recommended to aliquot the reconstituted peptide into single-use volumes to prevent multiple freeze-thaw cycles, which can lead to degradation.[3][7] For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues, like this one, it's also advisable to limit exposure to air to prevent oxidation by purging assay buffers with argon or nitrogen.[8]
Q3: My peptide is difficult to dissolve. What should I do?
Poor solubility can be a source of experimental variability.[3] If you are having trouble dissolving the peptide, it is important not to use the wrong buffer, which could damage the peptide.[3] For hydrophobic peptides, careful selection of the solvent is crucial. It is recommended to consult solubility guidelines or request a peptide solubility test from the supplier to determine the optimal buffer and pH for dissolution.[3]
Q4: What are some common contaminants in synthetic peptides that could affect my results?
Two common contaminants that can significantly impact experimental outcomes are Trifluoroacetic acid (TFA) and endotoxins.[3] TFA is used in peptide synthesis and purification and can remain as a counter-ion, which has been shown to inhibit cellular proliferation in some assays.[3][8] Endotoxins (lipopolysaccharides) from gram-negative bacteria can cause inflammatory responses and variability in immunological assays.[3] If you suspect contamination, consider using TFA-removed peptides or endotoxin-controlled peptide preparations.[3]
Troubleshooting Guides for Unexpected Results
Scenario 1: In Vitro Assays - No or Low Agonist Activity
You are performing a cell-based assay with a cell line expressing MC4R (e.g., HEK293-MC4R) and observe no or significantly lower than expected agonist activity (e.g., no increase in cAMP levels).
Troubleshooting Workflow
Caption: Troubleshooting workflow for no or low agonist activity in in vitro assays.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Peptide Degradation | Ensure the peptide was stored correctly at -20°C in a desiccated, airtight container. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3][7] Consider potential oxidation of Cys and Trp residues.[8] |
| Incorrect Peptide Concentration | The net peptide content can be lower than the gross weight due to the presence of counter-ions (e.g., TFA) and water. Use a quantitative amino acid analysis or a peptide-specific colorimetric/fluorometric assay to determine the precise peptide concentration.[3] |
| Poor Peptide Solubility | Incomplete dissolution will lead to a lower effective concentration. Refer to the supplier's solubility data or test different sterile buffers. Hydrophobic peptides may require a small amount of an organic solvent like DMSO before dilution in aqueous buffer.[3] |
| Cell Line Issues | Verify the health and viability of your cells. Confirm the expression and cell surface localization of functional MC4R via methods like flow cytometry or immunofluorescence. Passage number can also affect receptor expression and signaling. |
| Assay Protocol Errors | Double-check all reagent concentrations, incubation times, and instrument settings. Ensure that any necessary co-factors are present and that the buffer composition is appropriate for the assay. |
| TFA Interference | Residual TFA from peptide synthesis can interfere with cellular assays.[3] If you observe unexpected effects on cell viability or proliferation, consider obtaining a TFA-free preparation of the peptide.[8] |
Scenario 2: In Vivo Studies - Unexpected Physiological Responses
You are conducting an in vivo study in a relevant animal model and observe unexpected results, such as no effect on food intake or an adverse cardiovascular response different from what's documented.
Logical Relationship Diagram
Caption: Factors influencing unexpected in vivo outcomes.
Potential Causes and Solutions
| Unexpected Result | Potential Cause | Recommended Action |
| No effect on food intake or body weight | Insufficient Dose: The effective dose may not have been reached due to poor bioavailability, rapid clearance, or peptide degradation in vivo. | Conduct a dose-response study. Consider a different route of administration (e.g., subcutaneous vs. intracerebroventricular) to bypass potential metabolic barriers.[1] |
| Peptide Instability: The peptide may be rapidly degraded by proteases in circulation. | Assess the in vivo half-life of the peptide if possible. Some studies use modified peptides to increase stability. | |
| Animal Model: The specific strain or species may have differences in MC4R expression, signaling, or downstream pathways. | Review literature for MC4R pharmacology in your chosen animal model. Ensure the model is appropriate for studying metabolic regulation via the MC4R pathway. | |
| Increased blood pressure and heart rate are more severe than expected | High Dose: The dose administered may be in the upper range of the dose-response curve for cardiovascular effects. | Perform a careful dose-titration study to find a dose that provides the desired metabolic effect with minimal cardiovascular side effects. Some MC4R agonists are known to have a narrow therapeutic window.[5][6] |
| Off-target Effects: While considered selective for MC4R, high concentrations could lead to interactions with other melanocortin receptors (e.g., MC3R or MC5R) that might influence cardiovascular function.[2] | Review the selectivity profile of the peptide. If possible, test for effects in MC4R knockout animals to confirm the on-target nature of the observation. | |
| Decrease in blood pressure or other paradoxical effects | Contamination: The peptide preparation could be contaminated with a substance that has opposing physiological effects. | Verify the purity of your peptide batch using HPLC and mass spectrometry. Ensure all solutions and vehicles are sterile and free of contaminants like endotoxins.[3] |
| Complex Physiology: The MC4R pathway is part of a complex neuro-hormonal system. The observed effect could be a secondary, compensatory response or reveal a previously unknown aspect of MC4R signaling. | Carefully review all experimental parameters. Consider measuring other relevant physiological parameters (e.g., stress hormones, markers of inflammation) to get a more complete picture. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is for measuring the agonist activity of this compound by quantifying intracellular cAMP levels in HEK293 cells stably expressing human MC4R.
Materials:
-
HEK293 cells stably expressing MC4R
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., serum-free DMEM)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
This compound stock solution
-
Positive control: α-MSH stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the MC4R-expressing HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Peptide Preparation: Prepare serial dilutions of this compound and the α-MSH positive control in assay buffer. Also, prepare a vehicle control.
-
Assay Initiation:
-
Gently wash the cell monolayer with pre-warmed assay buffer.
-
Add assay buffer containing 500 µM IBMX to each well and incubate for 10 minutes at 37°C to inhibit phosphodiesterases.[9]
-
-
Agonist Stimulation:
-
Add the prepared dilutions of the test peptide, positive control, or vehicle to the wells.
-
Incubate for 15-30 minutes at 37°C.[9]
-
-
Cell Lysis: Lyse the cells according to the instructions provided with your chosen cAMP assay kit. This step is crucial to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the assay kit and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
MC4R Signaling Pathway
Caption: Simplified signaling pathway of MC4R activation by an agonist.
References
- 1. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. mdpi.com [mdpi.com]
- 6. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 9. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Novel MC4R Agonists: Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 vs. Setmelanotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the efficacy of two melanocortin-4 receptor (MC4R) agonists: Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, a research compound also known as LY2112688, and setmelanotide, an FDA-approved therapy for certain rare genetic disorders of obesity. This comparison focuses on their performance based on available experimental data, highlighting key differences in their pharmacological profiles.
Introduction
The melanocortin-4 receptor is a critical component of the leptin-melanocortin pathway, playing a pivotal role in regulating energy homeostasis, appetite, and body weight.[1] Agonists of the MC4R are a promising therapeutic strategy for treating obesity. Setmelanotide (formerly RM-493) is a first-in-class MC4R agonist approved for chronic weight management in patients with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.[2][3] this compound is a potent synthetic cyclic octapeptide MC4R agonist that has been evaluated in preclinical studies.[2][4][5][6][7][8] This guide will compare the efficacy of these two compounds based on their mechanism of action, in vitro and in vivo data.
Mechanism of Action
Both this compound and setmelanotide are potent agonists of the MC4R.[2][4][5][6][9] The MC4R is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the production of cyclic AMP (cAMP), a second messenger that mediates various cellular responses, including the reduction of food intake and an increase in energy expenditure.[9] Setmelanotide is designed to restore the function of a dysfunctional MC4R pathway.[3] While both peptides share the same primary target, their detailed interactions with the receptor and downstream signaling may differ, leading to variations in their overall pharmacological effects.
Data Presentation
In Vitro Efficacy and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and setmelanotide at human and mouse melanocortin receptors.
| Parameter | This compound (LY2112688) | Setmelanotide | Reference |
| hMC4R EC50 (cAMP assay) | 0.28 nM | 0.27 nM | [2][9] |
| hMC4R Ki | 0.55 nM | Not Reported | [2] |
| hMC1R Ki | 16.78 nM | Not Reported | [2] |
| hMC3R Ki | 56.79 nM | Not Reported | [2] |
| hMC5R Ki | >500 nM | Not Reported | [2] |
| mMC1R EC50 | 0.6 ± 0.2 nM | 0.5 ± 0.2 nM | [7][8] |
| mMC3R EC50 | 0.16 ± 0.05 nM | 0.08 ± 0.03 nM | [7][8] |
| mMC4R EC50 | 0.048 ± 0.009 nM | 0.036 ± 0.004 nM | [7][8] |
| mMC5R EC50 | 0.05 ± 0.01 nM | 0.08 ± 0.02 nM | [7][8] |
h: human, m: mouse
In Vivo Efficacy
The table below presents a summary of the in vivo effects of both compounds on food intake and body weight.
| Study Type | Animal Model | Compound | Dose | Outcome | Reference |
| Diet-Induced Obesity | Rat | This compound | 0.075 or 0.299 µmol/kg | Decreased food intake and body weight | [2] |
| Genetic Obesity (POMC or LEPR deficiency) | Human (Phase 3) | Setmelanotide | Titrated up to 3.0 mg daily | Significant weight loss and reduction in hunger scores | [7][8] |
| Bardet-Biedl Syndrome | Human (Phase 3) | Setmelanotide | Titrated up to 3.0 mg daily | 32.3% of patients achieved ≥10% weight loss after 52 weeks | [10] |
| Obese Individuals | Human | Setmelanotide (RM-493) | 1 mg/24h | Increased resting energy expenditure by 6.4% | [11][12][13] |
A significant differentiating factor is the cardiovascular side effect profile. This compound has been reported to significantly increase heart rate and blood pressure.[4][5] In contrast, setmelanotide has not been found to cause clinically important effects on heart rate or blood pressure.[1]
Experimental Protocols
In Vitro cAMP Assay
The efficacy of MC4R agonists is commonly determined by measuring the accumulation of intracellular cyclic AMP (cAMP) in a cell line expressing the receptor. A typical protocol involves:
-
Cell Culture: HEK293 cells are stably transfected with a plasmid containing the human MC4R gene.
-
Assay Preparation: Cells are seeded in multi-well plates and grown to a specific confluency.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound (e.g., this compound or setmelanotide) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
In Vivo Diet-Induced Obesity Model
This model is used to assess the effect of anti-obesity compounds on food intake and body weight in a non-genetic model of obesity.
-
Induction of Obesity: Rodents (typically rats or mice) are fed a high-fat diet for several weeks to induce obesity.
-
Compound Administration: The test compound is administered to the obese animals via a specific route (e.g., subcutaneous injection).
-
Monitoring: Food intake and body weight are measured daily. Other metabolic parameters such as body composition and glucose tolerance can also be assessed.
-
Data Analysis: The changes in food intake and body weight in the treated group are compared to a vehicle-treated control group to determine the efficacy of the compound.
Visualizations
Signaling Pathway of MC4R Agonists
Caption: Signaling pathway of MC4R agonists.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing.
Conclusion
Both this compound and setmelanotide are highly potent MC4R agonists with comparable in vitro efficacy at the MC4R. Both have demonstrated the ability to reduce food intake and body weight in preclinical or clinical settings. However, a critical distinction lies in their cardiovascular safety profiles. The reported pressor effects of this compound (LY2112688) present a significant hurdle for its therapeutic development. In contrast, setmelanotide has shown a favorable safety profile in this regard, leading to its successful clinical development and regulatory approval for specific patient populations. This comparison underscores the importance of evaluating not only the primary efficacy but also the broader pharmacological and safety profiles when developing novel therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. caymanchem.com [caymanchem.com]
- 3. US20120226018A1 - Process for the Synthesis of Ac-Arg-Cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH2 - Google Patents [patents.google.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Melanocortin Receptor | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. PepDraw [www2.tulane.edu]
- 11. WO2011060355A1 - Process for the synthesis of ac-arg-cyclo(cys-d-ala-his-d-phe-arg-trp-cys)-nh2 - Google Patents [patents.google.com]
- 12. Writing Peptide & Protein Sequences [webhost.bridgew.edu]
- 13. Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 and NDP-MSH at the Melanocortin-4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two significant peptide agonists targeting the melanocortin-4 receptor (MC4R): the synthetic cyclic heptapeptide Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (LY2112688) and the well-established synthetic α-MSH analog, NDP-MSH ([Nle⁴, D-Phe⁷]-α-MSH). The MC4R is a critical G-protein coupled receptor (GPCR) involved in regulating energy homeostasis, food intake, and body weight, making it a key target for therapeutic development against obesity and other metabolic disorders.[1][2] This document synthesizes available experimental data to compare their performance, details the methodologies used in key experiments, and provides visual diagrams of relevant biological pathways and workflows.
Comparative Quantitative Data
The pharmacological profiles of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 and NDP-MSH have been characterized through various in vitro assays. The following tables summarize their binding affinities and functional potencies at the human and mouse melanocortin receptors.
Table 1: Comparative Binding Affinity (Ki) at Human MC4R
| Compound | Structure | hMC4R Binding Affinity (Ki) | Reference |
| Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH₂ | Cyclic Heptapeptide | 0.55 nM | [3][4] |
| NDP-MSH | Linear Tridecapeptide Analog | ~26 nM* | [5] |
*Note: Binding affinity for NDP-MSH can vary based on assay conditions, including the specific radioligand used for displacement.
Table 2: Comparative Functional Potency (EC₅₀) at Mouse Melanocortin Receptors
| Compound | mMC1R (EC₅₀) | mMC3R (EC₅₀) | mMC4R (EC₅₀) | mMC5R (EC₅₀) | Reference |
| Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH₂ | 0.60 nM | 0.16 nM | 0.048 nM | 0.05 nM | [3] |
| NDP-MSH | 0.009 nM | 0.08 nM | 0.39 nM | 0.17 nM | [3] |
Summary of In Vitro Data: Based on binding assays with human receptors, Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 demonstrates high affinity for the hMC4R and notable selectivity over other human melanocortin receptor subtypes.[3] In contrast, functional potency data at mouse receptors show that while both compounds are potent agonists, NDP-MSH is particularly potent at the mMC1R, whereas Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 shows sub-nanomolar potency across mMC1R, mMC3R, mMC4R, and mMC5R.[3]
In Vivo Effects
NDP-MSH: As a stable analog of α-MSH, central administration of NDP-MSH has been consistently shown to reduce food intake and body weight in animal models, including rodents and rhesus macaques.[6][7][8] Its anorexigenic effect is dose-dependent, with higher doses leading to more significant and sustained suppression of food intake.[6]
Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2: While demonstrating potent in vitro activity, the development of this compound was reportedly suspended after it was observed to increase blood pressure, highlighting potential off-target cardiovascular effects.[4]
Signaling Pathways and Experimental Workflows
MC4R Signaling Pathway
Activation of the MC4R by an agonist like NDP-MSH or Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 primarily initiates a canonical Gαs-protein signaling cascade.[9][10] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB, ultimately modulating the expression of genes involved in appetite and energy expenditure.[9] The MC4R can also engage β-arrestin pathways, which are involved in receptor desensitization and internalization.[10]
Caption: MC4R Gαs-cAMP signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize these peptides.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cells (e.g., HEK293) stably or transiently expressing MC4R are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[11]
-
Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-NDP-MSH) and a range of concentrations of the unlabeled test compound (e.g., Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 or NDP-MSH).[11][12]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[11]
-
Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[11]
-
Quantification: The radioactivity retained on the dried filters is measured using a scintillation counter.[11]
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[11]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of its potency (EC₅₀) and efficacy as an agonist.
Caption: Workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the MC4R of interest are seeded into 384-well plates and cultured until they reach appropriate confluency.[13]
-
Assay Conditions: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.[13][14]
-
Agonist Stimulation: Cells are then treated with a range of concentrations of the test agonist and incubated for a defined period (e.g., 30-60 minutes) at 37°C.[13][15]
-
Cell Lysis and Detection: Following stimulation, cells are lysed. The amount of cAMP in the lysate is quantified using a commercially available kit, such as AlphaScreen, which is a bead-based immunoassay.[13] In this assay, a donor and an acceptor bead are brought into proximity through a biotinylated cAMP tracer and an anti-cAMP antibody. Agonist-induced cAMP from the cells competes with the tracer, reducing the signal.
-
Data Analysis: A dose-response curve is generated by plotting the assay signal against the logarithm of the agonist concentration. The EC₅₀ value, representing the concentration of agonist that produces 50% of the maximal response, is determined from this curve.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP’s Inverse Agonist Pharmacology at the hMC4R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Endorphin Antagonizes the Effects of α-MSH on Food Intake and Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Melanocortin Receptor Agonists: Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 vs. MTII
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two synthetic melanocortin receptor agonists: Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, also known as LY2112688, and Melanotan II (MTII). Both peptides are potent activators of melanocortin receptors, a family of G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes including pigmentation, energy homeostasis, sexual function, and cardiovascular regulation. This comparison focuses on their receptor binding affinities, functional potencies, and key physiological effects, supported by experimental data to inform research and development decisions.
Executive Summary
While both this compound and MTII are potent melanocortin agonists, they exhibit distinct selectivity profiles and physiological effects. MTII is a broad-spectrum agonist with high affinity for multiple melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R)[1][2]. In contrast, this compound demonstrates a higher selectivity for the melanocortin-4 receptor (MC4R) over MC1R and MC3R[3][4]. A critical differentiating factor is their impact on the cardiovascular system; this compound has been observed to elicit significant increases in heart rate and blood pressure, a factor that has limited its clinical development[5][6][7].
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and MTII at various melanocortin receptors.
Table 1: Binding Affinity (Ki, nM) of this compound and MTII at Human Melanocortin Receptors
| Peptide | MC1R | MC3R | MC4R | MC5R |
| This compound | N/A | N/A | 0.55[3][4] | N/A |
| MTII | 0.67[1][2] | 34[1][2] | 6.6[1][2] | 46[1][2] |
Table 2: Functional Activity (EC50, nM) of MTII at Human Melanocortin Receptors
| Peptide | MC1R | MC3R | MC4R | MC5R |
| MTII | Full Agonist, values correlate with binding affinities[8] | Full Agonist, values correlate with binding affinities[8] | Full Agonist, values correlate with binding affinities[8] | Full Agonist, values correlate with binding affinities[8] |
Specific EC50 values for this compound were not available in the reviewed literature, though it is characterized as a potent MC4R agonist.
Signaling Pathways
Both peptides exert their effects through the activation of melanocortin receptors, which are coupled to the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.
Figure 1. Generalized signaling pathway for melanocortin receptor agonists.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare melanocortin receptor agonists.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the melanocortin receptors.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, MC5R) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Assay Protocol:
-
Cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., [125I]-[Nle4, D-Phe7]-α-MSH).
-
Increasing concentrations of the unlabeled competitor peptide (this compound or MTII) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of the agonist to stimulate the production of intracellular cAMP, providing a measure of its efficacy (EC50).
-
Cell Culture: HEK293 cells stably expressing the melanocortin receptor of interest are seeded into multi-well plates.
-
Assay Protocol:
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Increasing concentrations of the agonist (this compound or MTII) are added to the cells.
-
The cells are incubated for a specified period to allow for cAMP accumulation.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Figure 3. Workflow for a cAMP accumulation assay.
In Vivo Effects: A Comparative Overview
This compound (LY2112688)
-
Primary Target: High affinity and selectivity for MC4R.
-
Key In Vivo Effect: Potent anorexigenic (appetite-suppressing) effects.
-
Cardiovascular Profile: Administration has been shown to cause significant and robust increases in both heart rate and blood pressure in animal models and humans[5][6][7]. This effect is a major liability for its therapeutic use in treating obesity.
Melanotan II (MTII)
-
Primary Target: Non-selective agonist for MC1R, MC3R, MC4R, and MC5R.
-
Key In Vivo Effects:
-
Cardiovascular Profile: While central administration of MTII can influence cardiovascular parameters, its systemic effects on blood pressure are generally considered less pronounced than those observed with LY2112688, though caution is still warranted[5].
Conclusion
The choice between this compound and MTII for research or therapeutic development depends critically on the desired target and physiological outcome.
-
This compound serves as a valuable research tool for investigating the specific roles of MC4R in various physiological processes. However, its significant cardiovascular side effects make it a challenging candidate for therapeutic applications where chronic administration would be required, such as in the treatment of obesity.
-
MTII , with its broad-spectrum activity, is a powerful tool for studying the integrated effects of the melanocortin system. Its diverse physiological actions, including effects on pigmentation, appetite, and sexual function, have led to its investigation for various applications. However, its lack of selectivity can also lead to a broader range of off-target effects.
For drug development professionals, this head-to-head comparison underscores the importance of receptor selectivity in mitigating adverse effects. The case of this compound highlights how high potency at the target receptor (MC4R) for a desired effect (anorexia) can be accompanied by undesirable on-target effects (cardiovascular stimulation) that limit therapeutic potential. Future efforts in the design of melanocortin-based therapeutics should focus on achieving biased agonism or further refining selectivity to dissociate the desired metabolic effects from adverse cardiovascular outcomes.
References
- 1. Melanotan II | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 2. Melanotan II | 121062-08-6 [chemicalbook.com]
- 3. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Role of the Melanocortin System in the Central Regulation of Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of the Melanocortin System in the Central Regulation of Cardiovascular Functions [frontiersin.org]
- 8. peptidebiologix.com [peptidebiologix.com]
- 9. Melanotan-II: Investigation of the inducer and facilitator effects on penile erection in anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the selectivity of the synthetic melanocortin-4 receptor (MC4R) agonist, Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, in novel cell line models. To facilitate objective assessment, this document presents a detailed comparison of its performance with other notable MC4R agonists, supported by experimental data and standardized protocols.
Introduction to this compound
This compound, also known as Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 or LY2112688, is a potent synthetic cyclic octapeptide designed to selectively target the melanocortin-4 receptor (MC4R).[1] The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and plays a critical role in regulating energy homeostasis, appetite, and metabolism.[1][2] Consequently, selective MC4R agonists are of significant interest as potential therapeutics for obesity and other metabolic disorders.[2]
Validating the selectivity of a lead compound like this compound is a critical step in preclinical development. This ensures that the observed biological effects are indeed mediated by the intended target (MC4R) and minimizes the risk of off-target effects that could lead to adverse events. This guide outlines the necessary experimental procedures and provides comparative data to benchmark the selectivity of this peptide.
Comparative Performance of MC4R Agonists
To provide a clear perspective on the selectivity of this compound, this section presents a summary of its in vitro activity alongside other well-characterized MC4R agonists: Setmelanotide, Bremelanotide, and the non-selective but potent synthetic agonist NDP-α-MSH. The data presented are Ki (binding affinity) and EC50 (potency in a functional assay) values for cAMP production in CHO cells stably expressing human melanocortin receptors.[1]
| Peptide | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity over MC1R (EC50-fold) | Selectivity over MC3R (EC50-fold) |
| This compound (LY2112688) | hMC4R | 0.55 | 14 | ~1.6 | ~4.6 |
| hMC1R | 0.44 | 23 | - | - | |
| hMC3R | 0.98 | 65 | - | - | |
| hMC5R | 2.5 | >1000 | - | - | |
| Setmelanotide | hMC4R | 2.1 | 0.27 | ~21.5 | ~19.6 |
| hMC1R | 10 | 5.8 | - | - | |
| hMC3R | 28 | 5.3 | - | - | |
| hMC5R | >1000 | >1000 | - | - | |
| Bremelanotide | hMC1R | - | - | Non-selective | Non-selective |
| hMC4R | - | - | - | - | |
| hMC3R | - | - | - | - | |
| hMC5R | - | - | - | - | |
| NDP-α-MSH | hMC4R | - | - | Non-selective | Non-selective |
| hMC1R | - | - | - | - | |
| hMC3R | - | - | - | - | |
| hMC5R | - | - | - | - |
Note: Bremelanotide's activity decreases in the order of MC1R > MC4R > MC3R > MC5R.[3] NDP-α-MSH is a potent agonist at MC1R, MC3R, MC4R, and MC5R. Data for Bremelanotide and NDP-α-MSH are presented qualitatively due to variability in reported absolute values across different studies.
Experimental Protocols for Selectivity Validation
To validate the selectivity of this compound in a new cell line, it is essential to perform functional assays that quantify the peptide's activity at the target receptor (MC4R) and potential off-target receptors (e.g., MC1R, MC3R, MC5R). The following are detailed protocols for two standard assays.
cAMP Functional Assay
This assay measures the activation of Gαs-coupled receptors, such as the melanocortin receptors, by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cell lines expressing different melanocortin receptor subtypes.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, MC5R).
-
This compound and competitor peptides (e.g., Setmelanotide, NDP-α-MSH).
-
Cell culture medium (e.g., DMEM or F-12) supplemented with 10% FBS, penicillin/streptomycin.
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
IBMX (3-isobutyl-1-methylxanthine) solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well assay plates.
Procedure:
-
Cell Seeding: Seed the cells into the assay plates at a predetermined density and allow them to adhere overnight.
-
Peptide Preparation: Prepare serial dilutions of this compound and competitor peptides in assay buffer.
-
Assay Initiation:
-
Aspirate the cell culture medium.
-
Add assay buffer containing a phosphodiesterase inhibitor like IBMX (typically 0.5 mM) to prevent cAMP degradation and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the peptide dilutions to the wells. Include a vehicle control (assay buffer with IBMX only) and a positive control (e.g., Forskolin, a direct adenylyl cyclase activator).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the vehicle control and the maximum response induced by Forskolin.
-
Plot the normalized response against the logarithm of the peptide concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of G protein-independent signaling.
Objective: To determine the potency (EC50) of this compound in inducing β-arrestin recruitment to the MC4R.
Materials:
-
Cell line engineered to express the MC4R fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoveRx PathHunter or similar technology).
-
This compound and competitor peptides.
-
Cell culture medium.
-
Assay buffer.
-
Substrate for the reporter enzyme.
-
96-well or 384-well assay plates.
Procedure:
-
Cell Seeding: Seed the engineered cells into assay plates and culture overnight.
-
Peptide Preparation: Prepare serial dilutions of the peptides in assay buffer.
-
Assay:
-
Remove the culture medium and add the peptide dilutions to the cells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60-90 minutes).
-
-
Signal Detection: Add the enzyme substrate and incubate as per the manufacturer's protocol. Measure the resulting signal (e.g., luminescence or fluorescence).
-
Data Analysis: Analyze the data as described for the cAMP assay to determine EC50 and Emax values for β-arrestin recruitment.
Visualizing Signaling Pathways and Workflows
Signaling Pathways of MC4R Activation
The activation of MC4R by an agonist like this compound can initiate multiple downstream signaling cascades. The two primary pathways are the Gαs-cAMP pathway and the β-arrestin pathway.
Caption: MC4R signaling pathways initiated by agonist binding.
Experimental Workflow for Selectivity Validation
The process of validating the selectivity of this compound in new cell lines follows a structured workflow.
Caption: Workflow for validating peptide selectivity in new cell lines.
Conclusion
This guide provides a comprehensive approach to validating the selectivity of the MC4R agonist this compound in new cell lines. By employing standardized functional assays and comparing the results against established MC4R agonists, researchers can generate robust and reliable data to support the preclinical development of this promising therapeutic candidate. The provided protocols and comparative data serve as a valuable resource for ensuring the accuracy and objectivity of these critical selectivity studies.
References
Comparative Analysis of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 (LY2112688) Effects Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological effects of the melanocortin receptor agonist Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, a peptide also identified in scientific literature as LY2112688 . This document compiles and compares performance data from various animal models, offering objective insights supported by experimental evidence. The focus is on the peptide's activity at melanocortin receptors and its subsequent physiological effects, particularly on energy homeostasis and cardiovascular function.
Overview of this compound (LY2112688)
This compound is a synthetic, cyclic peptide analogue of α-melanocyte-stimulating hormone (α-MSH). Structurally, it contains the core pharmacophore sequence "His-DPhe-Arg-Trp" known to be critical for melanocortin receptor activation. The peptide is cyclized via a disulfide bridge between two cysteine residues, a modification intended to enhance stability and potency. Stereochemical inversion of the extracyclic Arginine to a d-Arginine (d-Arg) configuration results in a notable affinity for the melanocortin-4 receptor (MC4R) and increased selectivity over other receptor subtypes like the MC1R and MC3R[1]. As a potent MC4R agonist, this peptide has been investigated primarily for its role in regulating food intake and body weight[2][3].
Quantitative Performance: Receptor Activation Profile
The primary mechanism of action for this compound is the activation of melanocortin receptors (MCRs), a family of G-protein coupled receptors. This activation stimulates the intracellular cyclic AMP (cAMP) signal transduction pathway[4]. The peptide's potency (EC50) at various mouse MCR subtypes is summarized below.
| Peptide Sequence | Target Receptor | EC50 (nM) | Animal Model (Cell Line) |
| Ac-d-Arg-c[Cys-Glu-His-d-Phe-Arg-Trp-Cys]-NH2 (LY2112688) | mMC1R | 0.6 ± 0.2 | Mouse (HEK293 cells) |
| mMC3R | 0.16 ± 0.05 | Mouse (HEK293 cells) | |
| mMC4R | 0.048 ± 0.009 | Mouse (HEK293 cells) | |
| mMC5R | 0.05 ± 0.01 | Mouse (HEK293 cells) | |
| Reference: Ac-His-d-Phe-Arg-Trp-NH2 (Core Tetrapeptide) | mMC1R | 4.2 ± 0.8 | Mouse (HEK293 cells) |
| mMC3R | 27 ± 7 | Mouse (HEK293 cells) | |
| mMC4R | 3.9 ± 0.7 | Mouse (HEK293 cells) | |
| mMC5R | 1.9 ± 0.2 | Mouse (HEK293 cells) | |
| Reference: Setmelanotide (MC4R Agonist) | mMC1R | 0.5 ± 0.2 | Mouse (HEK293 cells) |
| mMC3R | 0.08 ± 0.03 | Mouse (HEK293 cells) | |
| mMC4R | 0.036 ± 0.004 | Mouse (HEK293 cells) | |
| mMC5R | 0.08 ± 0.02 | Mouse (HEK293 cells) |
Data sourced from reference[5]. EC50 values represent the concentration of the peptide required to elicit 50% of the maximal response.
Cross-Validation of In Vivo Effects
The effects of this compound have been evaluated in several animal models, revealing both therapeutic potential and possible side effects.
| Effect Studied | Animal Model | Key Findings |
| Food Intake & Body Weight | Diet-Induced Obese Mice | Administration of the MC4R agonist leads to a reduction in food intake and subsequent weight loss[6]. |
| MC3R Knockout (KO) Mice | The peptide caused a comparable suppression of food intake in both wild-type (WT) and MC3R KO mice initially, but the effect persisted significantly longer (up to 24 hours) in the KO mice, suggesting the MC3R may play a role in regulating the duration of MC4R-mediated anorexia[7]. | |
| Rats | Central administration of selective MC4R agonists dose-dependently reduces food intake[8]. | |
| Cardiovascular Function | Diet-Induced Obese Rhesus Macaques | Chronic treatment with LY2112688 via osmotic minipumps resulted in a significant increase in heart rate (14-16 bpm) and an increase in blood pressure in a subset of animals, while only modestly affecting food intake[3][9][10]. |
| Sprague-Dawley Rats | Subcutaneous administration of LY2112688 induced sustained increases in both heart rate and mean blood pressure[10]. | |
| Pigmentation | Lizard (Anolis carolinensis) | While direct data for LY2112688 is unavailable, related melanocortin tetrapeptide agonists have been shown to induce potent in vivo skin darkening (pigmentation) by activating the MC1R[11]. |
Signaling Pathway and Experimental Workflows
Melanocortin Receptor Signaling Pathway
This compound, like other MSH analogues, binds to melanocortin receptors (primarily MC4R) on the cell surface. This binding event activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a physiological response, such as decreased food intake.
Caption: Generalized signaling pathway for melanocortin receptor agonists.
In Vivo Experimental Workflow: Food Intake Study
The following diagram illustrates a typical workflow for assessing the effect of a melanocortin agonist on food intake in a rodent model.
Caption: Standard workflow for a preclinical food intake study.
Experimental Protocols
In Vitro cAMP Measurement Assay
Objective: To determine the potency of the peptide in activating melanocortin receptors.
Methodology (AlphaScreen-based):
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the mouse melanocortin receptor of interest (e.g., mMC4R) are cultured to 70-95% confluency.[12]
-
Cell Plating: Cells are dislodged and plated into a 384-well plate (e.g., 10,000 cells/well) in a stimulation buffer (1x HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) containing anti-cAMP acceptor beads.[12]
-
Ligand Stimulation: The peptide is dissolved in DMSO and serially diluted. 5 µL of the peptide solution is added to the wells to stimulate the cells. A known activator like forskolin is used as a positive control. The plate is incubated in the dark at room temperature for 2 hours.[12]
-
Lysis and Detection: A lysis buffer containing streptavidin donor beads and biotinylated cAMP is added to each well under low-light conditions. The plate is incubated for an additional 2 hours in the dark.[12]
-
Data Acquisition: The plate is read on an Alpha-enabled plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells. Data are normalized and EC50 values are calculated using a nonlinear regression curve fit.[5][12]
In Vivo Food Intake and Body Weight Study (Rodent Model)
Objective: To assess the effect of the peptide on appetite and body weight.
Methodology:
-
Animals: Male diet-induced obese mice or rats are used. Animals are individually housed and acclimated to the experimental conditions for at least one week.
-
Baseline: Daily food intake and body weight are measured for several days to establish a stable baseline.
-
Administration: Animals are randomly assigned to receive either the vehicle control or the test peptide (e.g., LY2112688) at various doses. Administration can be via subcutaneous (SC), intraperitoneal (IP), or central (e.g., intracerebroventricular) injection.[8][10]
-
Monitoring: Following administration, pre-weighed food is provided, and the remaining food is measured at specific time points (e.g., 2, 4, 8, and 24 hours) to determine cumulative food intake. Body weight is also monitored daily.
-
Analysis: The food intake and change in body weight for the peptide-treated groups are compared to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).[7]
Conclusion
The peptide this compound (LY2112688) is a highly potent and selective melanocortin-4 receptor agonist. In vitro data consistently demonstrate its sub-nanomolar efficacy in activating MC4R. Preclinical studies across various animal models, including mice, rats, and non-human primates, confirm its biological activity. The primary effects observed are a reduction in food intake and body weight, highlighting its potential as an anti-obesity therapeutic. However, a significant finding from studies in higher-order animals is the induction of cardiovascular side effects, namely increased heart rate and blood pressure[3][10]. This contrasts with other MC4R agonists like setmelanotide, which have shown a more favorable cardiovascular safety profile[10]. These findings underscore the critical importance of cross-validating effects in multiple animal models to fully characterize the therapeutic window and potential liabilities of novel drug candidates.
References
- 1. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chronic treatment with a melanocortin-4 receptor agonist causes weight loss, reduces insulin resistance, and improves cardiovascular function in diet-induced obese rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
Potency Showdown: A Comparative Analysis of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 and Other Melanocortin-4 Receptor Agonists
For researchers and professionals in drug development, the quest for potent and selective melanocortin-4 receptor (MC4R) agonists is of paramount importance for therapeutic interventions in obesity and other metabolic disorders. This guide provides an objective comparison of the potency of the synthetic peptide Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, also known as LY2112688, against other key MC4R agonists, supported by experimental data and detailed methodologies.
The MC4R, a G-protein coupled receptor predominantly expressed in the brain, plays a crucial role in regulating energy homeostasis, food intake, and body weight. Its activation by agonists typically leads to a reduction in appetite and an increase in energy expenditure. The potency of these agonists is a critical determinant of their therapeutic potential.
Comparative Potency of MC4R Agonists
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) in functional assays and its binding affinity (Ki) in receptor binding assays. A lower EC50 value indicates higher potency in eliciting a functional response, while a lower Ki value signifies a stronger binding affinity to the receptor.
The peptide Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (LY2112688) has demonstrated high affinity for the MC4R.[1][2] Studies have shown its affinity to be in the sub-nanomolar range, comparable to other potent synthetic agonists like setmelanotide and Melanotan II.[3]
Here is a summary of the reported potency and binding affinity values for LY2112688 and other notable MC4R agonists:
| Agonist | Chemical Name/Structure | Receptor | EC50 (nM) | Ki (nM) |
| LY2112688 | Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 | hMC4R | ~0.27 | 0.55 |
| Setmelanotide | Ac-Arg-c[Cys-DAla-His-DPhe-Arg-Trp-Cys]-NH2 | hMC4R | 0.27 | 2.1 |
| Melanotan II | Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | hMC4R | ~1.5 | 0.71 |
| α-Melanocyte-Stimulating Hormone (α-MSH) | Endogenous Peptide | hMC4R | ~10-20 fold less potent than Setmelanotide | - |
| NDP-α-MSH | [Nle4, D-Phe7]-α-MSH | mMC4R | 0.39 | - |
| Ac-His-DPhe-Arg-Trp-NH2 | Synthetic Tetrapeptide | mMC4R | 3.9 | - |
Data is compiled from multiple sources and experimental conditions may vary. hMC4R denotes human melanocortin-4 receptor, while mMC4R refers to the mouse receptor.[2][3][4][5]
Setmelanotide, a highly potent MC4R agonist, has been shown to be significantly more potent than the endogenous ligand α-MSH.[5][6][7][8] LY2112688 exhibits a similarly high potency and affinity, with some studies suggesting a slightly higher binding affinity (lower Ki) than setmelanotide.[1][2] Melanotan II is another potent, non-selective agonist for melanocortin receptors.[9] The core tetrapeptide Ac-His-DPhe-Arg-Trp-NH2, a foundational structure for many synthetic agonists, shows moderate potency.[2][10][11][12]
MC4R Signaling Pathway
Activation of the MC4R by an agonist initiates a cascade of intracellular events. The receptor is primarily coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[13] This cAMP signaling is the principal pathway through which MC4R exerts its effects on energy balance.
Caption: MC4R Gαs-cAMP Signaling Pathway.
Experimental Methodologies
The determination of agonist potency relies on standardized in vitro assays. Below are detailed protocols for common experiments used to characterize MC4R agonists.
Competitive Binding Assay (Ki Determination)
This assay measures the affinity of a compound for the MC4R by assessing its ability to displace a radiolabeled ligand.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency. | Sigma-Aldrich [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Modified melanocortin tetrapeptide Ac-His-dPhe-Arg-Trp-NH at the arginine side chain with ureas and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to the Reproducibility of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 Induced Feeding Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the feeding suppression effects induced by the synthetic melanocortin 4 receptor (MC4R) agonist, Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, against alternative appetite-suppressing agents. While direct studies on the reproducibility of this specific peptide are limited, this guide draws upon available data for closely related compounds and the broader class of MC4R agonists to provide a robust comparative analysis.
Introduction to this compound
The peptide this compound is a synthetic, cyclic octapeptide with the full chemical structure Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2. It is also known in the scientific literature as LY2112688.[1][2] This compound is a potent agonist of the melanocortin-4 receptor (MC4R), a key G-protein coupled receptor in the central nervous system that plays a crucial role in regulating energy homeostasis and food intake.[3][4] Activation of the MC4R is known to produce anorectic effects, making it a significant target for the development of anti-obesity therapeutics.[3][4]
Reproducibility and Efficacy of MC4R Agonist-Induced Feeding Suppression
The efficacy of MC4R agonists, including Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, is often compared with other classes of appetite suppressants, most notably Glucagon-Like Peptide-1 (GLP-1) receptor agonists.
Comparative Analysis of this compound and Alternatives
This section compares the in vitro potency of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 with other melanocortin agonists and the in vivo efficacy of MC4R agonists with GLP-1 receptor agonists.
Table 1: In Vitro Potency of Melanocortin Receptor Agonists
| Compound | Target Receptor(s) | Reported Potency (EC50/Ki in nM) | Selectivity Profile | Reference |
| Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (LY2112688) | MC4R | 0.55 nM (Ki) | Selective for MC4R over MC1R and MC3R | [1][2] |
| Setmelanotide | MC4R | ~0.27 nM (EC50) | Potent MC4R agonist | [1] |
| Ac-His-DPhe-Arg-Trp-NH2 | MC1R, MC3R, MC4R, MC5R | 4.2 nM (mMC1R), 27 nM (mMC3R), 3.9 nM (mMC4R), 1.9 nM (mMC5R) | Non-selective melanocortin agonist | [1] |
| Liraglutide | GLP-1R | ~0.5-1 nM (EC50) | Selective GLP-1R agonist | [6] |
| Semaglutide | GLP-1R | ~0.04 nM (EC50) | Selective GLP-1R agonist |
Table 2: In Vivo Efficacy of MC4R Agonists and GLP-1 Receptor Agonists on Feeding Behavior (Rodent Models)
| Compound/Treatment | Animal Model | Administration Route | Dose Range | Observed Effect on Food Intake/Body Weight | Reference |
| Selective MC4R Agonist (Ro27-3225) | Rats | Intracerebroventricular | 1-10 nmol | Dose-dependent reduction in 4-hour food intake | [5] |
| Liraglutide | Diet-induced obese mice | Subcutaneous | 30-300 µg/kg/day | Dose-dependent reduction in body weight and food intake | [6] |
| RM-493 (MC4R agonist) | Diet-induced obese mice | Subcutaneous | 1-3 mg/kg/day | Reduction in body weight and food intake | [6] |
| RM-493 + Liraglutide | Diet-induced obese mice | Subcutaneous | 1 mg/kg/day RM-493 + 100 µg/kg/day Liraglutide | Synergistic effect on body weight loss and food intake reduction compared to monotherapy | [6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Feeding Suppression in Rodents
This protocol outlines a typical experiment to assess the anorectic effects of a centrally administered peptide like Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2.
1. Animal Model:
-
Male Sprague-Dawley rats (250-300g) are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Animals have ad libitum access to standard chow and water unless otherwise specified.
2. Surgical Preparation (Intracerebroventricular Cannulation):
-
Rats are anesthetized with isoflurane.
-
A guide cannula is stereotaxically implanted into the lateral cerebral ventricle.
-
Animals are allowed to recover for at least one week post-surgery.
3. Drug Preparation and Administration:
-
Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 is dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).
-
The peptide solution is administered via an injection cannula inserted into the guide cannula. A typical injection volume is 1-5 µL, delivered over 1-2 minutes.
4. Feeding Behavior Monitoring:
-
Following a period of food deprivation (e.g., 18 hours), animals are administered the test compound or vehicle.
-
Pre-weighed food is provided, and cumulative food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Water intake and animal behavior are also monitored to assess for any adverse effects.
5. Data Analysis:
-
Food intake data is analyzed using appropriate statistical methods, such as a two-way ANOVA with treatment and time as factors, followed by post-hoc tests to compare treatment groups.
Protocol 2: Assessment of Conditioned Taste Aversion (CTA)
This protocol is crucial to determine if the observed feeding suppression is due to a specific anorectic effect or a non-specific malaise.
1. Conditioning Phase:
-
Water-deprived rats are given access to a novel flavored solution (e.g., saccharin) for a limited period.
-
Immediately after, they are injected with either the test compound, a positive control for malaise (e.g., lithium chloride), or vehicle.
2. Testing Phase:
-
After a recovery period, rats are given a two-bottle choice between the novel flavored solution and water.
-
The volume of each liquid consumed is measured. A significant reduction in the intake of the flavored solution in the drug-treated group compared to the vehicle group indicates a conditioned taste aversion.
Signaling Pathways and Experimental Workflows
Melanocortin 4 Receptor (MC4R) Signaling Pathway
The binding of an agonist like Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 to the MC4R, a Gs-coupled receptor, initiates a downstream signaling cascade.
Caption: MC4R agonist binding activates a Gs-protein, leading to cAMP production and downstream signaling that promotes satiety.
Experimental Workflow for In Vivo Feeding Study
The following diagram illustrates the typical workflow for conducting an in vivo feeding study to assess the effects of a test compound.
Caption: Workflow for a rodent feeding study, from animal preparation to data analysis.
Conclusion
This compound (LY2112688) is a potent and selective MC4R agonist. While direct studies on its reproducibility in inducing feeding suppression are lacking, the consistent anorectic effects observed with the broader class of selective MC4R agonists suggest a reliable mechanism of action. Comparative data indicates that MC4R agonists, alone or in combination with GLP-1 receptor agonists, are effective in reducing food intake and body weight in preclinical models. The provided experimental protocols offer a framework for the in vivo evaluation of such compounds. Further research is warranted to directly assess the reproducibility of this compound and to conduct head-to-head comparisons with other leading appetite suppressants to fully elucidate its therapeutic potential.
References
- 1. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The MC4 receptor and control of appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
A Comparative Guide to Cyclic MC4R Agonists: Setmelanotide and Bivamelagon
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacokinetic and pharmacodynamic properties of two leading cyclic melanocortin-4 receptor (MC4R) agonists: setmelanotide and the orally administered bivamelagon. This analysis is supported by experimental data from preclinical and clinical studies to aid in the evaluation of these therapeutic agents.
The melanocortin-4 receptor is a critical mediator in the regulation of energy homeostasis and appetite. Dysregulation of the MC4R signaling pathway is a key factor in several genetic forms of obesity. Cyclic MC4R agonists, such as the approved drug setmelanotide and the investigational oral agent bivamelagon, represent a targeted therapeutic approach to restore this pathway's function. This guide provides a detailed comparison of their performance based on available data.
The MC4R Signaling Pathway
The MC4R, a G-protein coupled receptor, is primarily activated by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH). This activation triggers a cascade of intracellular events, predominantly through the Gαs subunit, leading to the production of cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in reduced food intake and increased energy expenditure.
Pharmacodynamic Comparison
The in vitro potency and binding affinity of setmelanotide and bivamelagon at the MC4R have been characterized in various assays. The following table summarizes key pharmacodynamic parameters.
| Parameter | Setmelanotide | Bivamelagon | Reference |
| Mechanism of Action | MC4R Agonist | MC4R Agonist | General Knowledge |
| EC50 (cAMP assay) | 0.27 nM | 36.5 nM | [1][2] |
| EC50 (Luci assay) | Not Reported | 0.562 nM | [2] |
| Ki | 2.1 nM | 65 nM | [1][2] |
Pharmacokinetic Comparison
Setmelanotide is administered via subcutaneous injection, while bivamelagon is an orally available agonist. This fundamental difference in administration route significantly impacts their pharmacokinetic profiles.
| Parameter | Setmelanotide (Subcutaneous) | Bivamelagon (Oral) | Reference |
| Administration | Subcutaneous injection | Oral | General Knowledge |
| Bioavailability | Not explicitly stated in reviewed sources | Orally active and BBB-penetrable (preclinical) | [2] |
| Half-life (t1/2) | ~11 hours (in healthy obese volunteers) | Not reported in reviewed human clinical trial data | [3] |
| Time to MaximumConcentration (Tmax) | Not explicitly stated in reviewed sources | Not reported in reviewed human clinical trial data | |
| Clearance | Not explicitly stated in reviewed sources | Not reported in reviewed human clinical trial data | |
| Volume of Distribution | Not explicitly stated in reviewed sources | Not reported in reviewed human clinical trial data |
Note: Detailed human pharmacokinetic parameters for bivamelagon are not yet publicly available from the reviewed Phase 2 clinical trial results. The information provided is based on preclinical data and highlights its oral activity.
Experimental Protocols
In Vitro Potency and Binding Affinity Assays
1. Radioligand Binding Assay (for Ki determination):
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Protocol:
-
Cell Culture and Membrane Preparation: Cells stably expressing the human MC4R are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled MC4R ligand (e.g., [125I]-NDP-α-MSH) and a range of concentrations of the unlabeled test compound (setmelanotide or bivamelagon).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
2. cAMP Accumulation Assay (for EC50 determination):
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway.
Protocol:
-
Cell Culture: Cells expressing the MC4R are seeded in multi-well plates.
-
Agonist Stimulation: The cells are treated with various concentrations of the MC4R agonist (setmelanotide or bivamelagon) for a specified period.
-
Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a detection kit, such as a competitive immunoassay utilizing Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve.
Clinical Trial Protocols for Efficacy and Safety Assessment
Setmelanotide (Phase 3 Trials):
The pivotal Phase 3 trials for setmelanotide were typically open-label, single-arm studies in patients with specific genetic causes of obesity (e.g., POMC, LEPR, or BBS deficiencies).[4][5]
-
Patient Population: Individuals with genetically confirmed obesity due to deficiencies in the MC4R pathway.
-
Study Design: Open-label, single-arm trials with a dose titration period followed by a fixed-dose treatment period (typically 52 weeks).[5]
-
Intervention: Daily subcutaneous injections of setmelanotide.
-
Primary Endpoint: The proportion of patients achieving at least a 10% reduction in body weight from baseline at the end of the treatment period.[5]
-
Secondary Endpoints: Changes in hunger scores, body mass index (BMI), waist circumference, and other metabolic parameters.
Bivamelagon (Phase 2 Trial):
The Phase 2 trial for bivamelagon was a randomized, double-blind, placebo-controlled study in patients with acquired hypothalamic obesity.[6]
-
Patient Population: Patients aged 12 years and older with acquired hypothalamic obesity.[6]
-
Study Design: A 14-week randomized, double-blind, placebo-controlled period, followed by an open-label extension of up to 52 weeks.[6]
-
Intervention: Daily oral administration of bivamelagon at different dose levels or placebo.[6]
-
Primary Endpoint: The percentage change in BMI from baseline after 14 weeks of treatment.
-
Secondary Endpoints: Changes in hunger scores, absolute weight, and quality of life measures.
Summary of Findings
Setmelanotide and bivamelagon are both potent cyclic MC4R agonists with the potential to treat rare genetic and acquired forms of obesity.
Setmelanotide , administered subcutaneously, has demonstrated significant and clinically meaningful weight loss and reduction in hunger in patients with specific genetic deficiencies in the MC4R pathway, leading to its regulatory approval for these indications.[4][5] Its in vitro pharmacodynamic profile shows high potency and affinity for the MC4R.[1]
Bivamelagon is a promising oral MC4R agonist currently in clinical development. Its key advantage is its oral route of administration, which offers greater convenience for patients. Phase 2 data in acquired hypothalamic obesity have shown statistically significant and clinically meaningful reductions in BMI, with an efficacy that appears comparable to setmelanotide in a post-hoc analysis of similar patient populations.[5][6] In vitro data indicates that while it is a potent agonist, its binding affinity and potency in cAMP assays are lower than those reported for setmelanotide.[1][2]
Further clinical development, including Phase 3 trials, will be crucial to fully elucidate the pharmacokinetic and pharmacodynamic profile of bivamelagon and to establish its long-term efficacy and safety relative to setmelanotide. The availability of a potent and effective oral MC4R agonist would represent a significant advancement in the treatment of MC4R pathway-driven obesity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist Bivamelagon in Acquired Hypothalamic Obesity - BioSpace [biospace.com]
- 4. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist Bivamelagon in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 5. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity - BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
A Comparative Guide to the In Vitro and In Vivo Activity of a Potent Melanocortin-4 Receptor Agonist
An objective analysis of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, a significant peptide in melanocortin research, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of its in vitro and in vivo performance against other key melanocortin receptor agonists, supported by experimental data and detailed methodologies.
The peptide Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, also identified as LY2112688, has emerged as a potent and selective agonist of the melanocortin-4 receptor (MC4R), a critical target in the regulation of energy homeostasis and obesity.[1][2][3] This guide delves into the correlation between its laboratory-based (in vitro) activity and its effects in living organisms (in vivo), providing a clear comparison with other relevant melanocortin agonists.
Comparative In Vitro Activity at Melanocortin Receptors
The initial characterization of any potential therapeutic agent involves determining its activity and selectivity at its target receptors. For Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, this has been extensively studied through in vitro assays, primarily focusing on its ability to stimulate cyclic adenosine monophosphate (cAMP) production in cell lines engineered to express specific melanocortin receptor subtypes.
The following table summarizes the in vitro agonist potency (EC50 values) of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 and other key melanocortin agonists at mouse melanocortin receptors (mMC1R, mMC3R, mMC4R, and mMC5R). Lower EC50 values indicate higher potency.
| Peptide/Compound | Sequence | mMC1R EC50 (nM) | mMC3R EC50 (nM) | mMC4R EC50 (nM) | mMC5R EC50 (nM) |
| LY2112688 | Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 | 0.6 ± 0.2 | 0.16 ± 0.05 | 0.048 ± 0.009 | 0.05 ± 0.01 |
| Setmelanotide | Ac-Arg-c[Cys-DAla-His-DPhe-Arg-Trp-Cys]-NH2 | 0.5 ± 0.2 | 0.08 ± 0.03 | 0.036 ± 0.004 | 0.08 ± 0.02 |
| NDP-MSH | Ac-Ser-Tyr-Ser-Nle-Glu-His-DPhe-Arg-Trp-Gly-Lys-Pro-Val-NH2 | 0.009 ± 0.002 | 0.08 ± 0.01 | 0.39 ± 0.07 | 0.17 ± 0.02 |
| Ac-His-DPhe-Arg-Trp-NH2 | Ac-His-DPhe-Arg-Trp-NH2 | 4.2 ± 0.8 | 27 ± 7 | 3.9 ± 0.7 | 1.9 ± 0.2 |
Data compiled from studies on mouse melanocortin receptors.[3]
At the human melanocortin receptors, LY2112688 was reported to have a high affinity for the hMC4R (0.5 nM) and was approximately sixfold more potent at the hMC4R compared to the hMC3R in functional response assays.[2] It exhibited significantly lower affinity for hMC1R (17 nM), hMC3R (57 nM), and hMC5R (1700 nM), highlighting its selectivity for the MC4R.[2]
In Vivo Efficacy: From Bench to Biological Effect
The potent in vitro activity of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 translates to significant physiological effects in vivo. Studies in animal models have demonstrated its efficacy in modulating energy balance, a key function of the central melanocortin system.
| Peptide/Compound | Administration Route | Animal Model | Key In Vivo Effect |
| LY2112688 | Intrathecal (IT) or Subcutaneous (SC) | Mice | Dose-dependent decrease in food intake |
| Setmelanotide | Not specified in compared studies | Mice | Decreases in food intake and body weight |
| Ac-His-DPhe-Arg-Trp-NH2 | Intracerebroventricular (ICV) | Mice | Decreased food intake |
This table summarizes findings from various in vivo studies.[2][4][5][6]
In vivo feeding studies have shown that administration of melanocortin agonists can lead to a significant reduction in food intake.[2][7] This effect is a direct consequence of the activation of central melanocortin receptors, particularly the MC4R, which plays a pivotal role in appetite suppression.[5]
Correlation of In Vitro Potency and In Vivo Function
A strong correlation between the in vitro potency of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 at the MC4R and its in vivo effect on food intake is evident. The subnanomolar agonist activity observed in cell-based assays is consistent with its ability to elicit a potent anorexigenic (appetite-suppressing) response when administered directly to the central nervous system or systemically.[2]
The core pharmacophoric motif "His-DPhe-Arg-Trp" is crucial for the agonist activity of many melanocortin peptides, including LY2112688.[2][8] Modifications to this core sequence can significantly impact receptor binding and functional activity. The stereochemical inversion of the extracyclic Arginine to D-Arginine in LY2112688, for instance, resulted in a similar affinity for the MC4R but increased selectivity over MC1R and MC3R compared to its L-Arginine counterpart.[2]
Signaling Pathways and Experimental Workflows
The biological effects of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 are initiated by its binding to melanocortin receptors, which are G-protein coupled receptors (GPCRs). This interaction triggers a cascade of intracellular signaling events.
Caption: Agonist binding to MC4R activates a Gαs-protein, leading to cAMP production and downstream physiological responses.
The general workflow for evaluating and correlating the in vitro and in vivo activity of a compound like Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 follows a structured path from initial screening to whole-animal studies.
Caption: A typical workflow for drug discovery, from synthesis and in vitro screening to in vivo testing and correlation analysis.
Experimental Protocols
A detailed understanding of the methodologies used to generate the presented data is crucial for its interpretation and for designing future experiments.
In Vitro cAMP Stimulation Assay
This assay is fundamental for determining the functional agonist activity of compounds at Gs-coupled receptors like the melanocortin receptors.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the desired melanocortin receptor subtype (e.g., hMC4R) are cultured in appropriate media.[1][2]
-
Assay Preparation: Cells are harvested and seeded into 96- or 384-well plates.
-
Compound Treatment: Serial dilutions of the test compounds (e.g., Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2) and a reference agonist (e.g., NDP-MSH) are added to the cells.[3]
-
cAMP Measurement: After a specific incubation period, intracellular cAMP levels are measured using a competitive immunoassay, such as the AlphaScreen cAMP assay.[2][3] This assay results in a signal that is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Concentration-response curves are generated, and EC50 values are calculated by normalizing the data to the response of a known full agonist.[2]
In Vivo Food Intake Studies
These studies are essential for evaluating the physiological effects of the compound on energy homeostasis.
-
Animal Acclimation: Male mice are individually housed and acclimated to the experimental conditions, including the administration procedure.
-
Fasting: To standardize the hunger state, animals are typically fasted for a period before the experiment.
-
Compound Administration: The test compound is administered via the desired route (e.g., intrathecal, subcutaneous, or intracerebroventricular injection).[2][7] A vehicle control group receives a saline injection.
-
Food Intake Measurement: Pre-weighed food is provided to the animals, and the amount consumed is measured at specific time points post-administration.
-
Data Analysis: The cumulative food intake for each treatment group is calculated and compared to the vehicle control group to determine the effect of the compound on appetite.
References
- 1. mdpi.com [mdpi.com]
- 2. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "A Direct in Vivo Comparison of the Melanocortin Monovalent Agonist Ac-" by Cody J Lensing, Danielle N Adank et al. [nsuworks.nova.edu]
- 5. A Direct In Vivo Comparison of The Melanocortin Monovalent Agonist Ac-His-DPhe-Arg-Trp-NH2 versus The Bivalent Agonist Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2: A Bivalent Advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An in Vitro and in Vivo Investigation of Bivalent Ligands That Display Preferential Binding and Functional Activity for Different Melanocortin Receptor Homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 and Endogenous Melanocortins
A comprehensive guide for researchers, scientists, and drug development professionals on the binding and functional characteristics of the synthetic melanocortin agonist Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 (Bremelanotide) versus naturally occurring melanocortin peptides.
This guide provides a detailed comparison of the synthetic peptide this compound, also known as Bremelanotide or PT-141, against the endogenous melanocortins: alpha-melanocyte-stimulating hormone (α-MSH), beta-melanocyte-stimulating hormone (β-MSH), gamma-melanocyte-stimulating hormone (γ-MSH), and adrenocorticotropic hormone (ACTH). The data presented herein is intended to offer a clear, quantitative benchmark of the synthetic compound's performance at the five known melanocortin receptors (MC1R-MC5R).
Executive Summary
This compound (Bremelanotide) is a cyclic peptide and a potent agonist of the melanocortin 4 receptor (MC4R)[1]. It exhibits high selectivity for MC4R over other melanocortin receptor subtypes[1]. This synthetic analog of α-MSH is an agonist at melanocortin receptors, including MC3R and MC4R, which are primarily expressed in the central nervous system[2]. In contrast, endogenous melanocortins display a broader range of affinities and functional activities across the five receptor subtypes, playing diverse roles in pigmentation, inflammation, energy homeostasis, and steroidogenesis[3][4].
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound and endogenous melanocortins at human melanocortin receptors.
Table 1: Binding Affinities (Ki, nM) of this compound and Endogenous Melanocortins at Human Melanocortin Receptors
| Ligand | MC1R | MC2R | MC3R | MC4R | MC5R |
| This compound | 16.78[1] | No Data | 56.79[1] | 0.55[1] | >500[1] |
| α-MSH | 0.12[5] | No Affinity | 31[5] | 660[5] | 5700[5] |
| β-MSH | Lower affinity than MC3-5R | No Affinity | High Affinity | Highest Affinity | High Affinity |
| γ-MSH | Lower Affinity | No Affinity | Highest Affinity | Lower Affinity | Lower Affinity |
| ACTH | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
Note: Specific Ki values for β-MSH, γ-MSH, and ACTH are not consistently reported across literature under directly comparable conditions and are therefore described qualitatively. ACTH is the only endogenous ligand for MC2R.
Table 2: Functional Activity (EC50, nM) of this compound and Potency Order of Endogenous Melanocortins
| Ligand | MC1R | MC2R | MC3R | MC4R | MC5R |
| This compound | No Data | No Data | No Data | 0.28 (cAMP release)[1] | No Data |
| α-MSH | α-MSH = ACTH > β-MSH > γ-MSH[6] | No Activity | Agonist | Agonist | Agonist |
| β-MSH | Agonist | No Activity | Agonist | Agonist | Agonist |
| γ-MSH | Agonist | No Activity | Agonist | Agonist | Agonist |
| ACTH | Agonist | Agonist | Agonist | Agonist | Agonist |
Note: Functional activity is often reported as potency order for endogenous ligands. This compound is a known agonist at MC3R and MC4R.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from melanocortin receptors by the unlabeled test compound.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA.
-
Radioligand: [125I]-[Nle4, D-Phe7]-α-MSH.
-
Unlabeled competitor: this compound or endogenous melanocortins.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target melanocortin receptor to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor.
-
Add a fixed concentration of the radioligand to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This protocol is used to determine the functional activity (e.g., EC50) of a test compound by measuring the accumulation of intracellular cyclic AMP (cAMP).
Objective: To quantify the agonist-induced production of cAMP in cells expressing a melanocortin receptor.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 0.1% BSA, pH 7.4.
-
Test compound: this compound or endogenous melanocortins.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer or a similar competitive immunoassay).
Procedure:
-
Cell Plating:
-
Seed HEK293 cells expressing the target receptor into a 96-well or 384-well plate and culture overnight.
-
-
Compound Stimulation:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing various concentrations of the test compound or forskolin to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP tracer for a limited number of antibody binding sites.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Mandatory Visualizations
Melanocortin Receptor Signaling Pathway
Caption: Canonical Gs-cAMP signaling pathway activated by melanocortin agonists.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for assessing functional activity via a cAMP accumulation assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PT-141: a melanocortin agonist for the treatment of sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vyleesi.com [vyleesi.com]
- 6. Bremelanotide: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers and laboratory personnel handling Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 must adhere to established institutional and local regulations for hazardous waste disposal. This peptide, a synthetic cyclic octapeptide used in research, should be treated as a potentially hazardous chemical. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Proper disposal procedures are critical to ensure personnel safety and environmental protection. The following guidelines provide a comprehensive, step-by-step approach for the safe handling and disposal of this compound.
Quantitative Data Summary
No specific quantitative data regarding the toxicity or environmental hazards of this compound has been identified in publicly available safety data sheets or research literature. Therefore, it is imperative to handle this compound with the standard precautions applied to research-grade chemicals of unknown toxicity. The trifluoroacetate salt form, in which this peptide is often supplied, is known to be persistent in the environment.
| Parameter | Value | Source/Citation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | N/A |
| Environmental Hazards (Aquatic Toxicity) | Data not available | N/A |
| Persistence and Degradability | Trifluoroacetate salts are persistent in the environment.[1][2] | General knowledge on trifluoroacetate salts. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the peptide in its solid or dissolved form.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any materials that have come into contact with the peptide, such as pipette tips, vials, and absorbent paper, should be disposed of as solid hazardous waste.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
4. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
6. Decontamination of Glassware:
-
Reusable glassware that has been in contact with the peptide should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol or methanol) to remove peptide residues. The rinseate must be collected and disposed of as hazardous liquid waste. Following the solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
7. Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
For small spills of the solid peptide, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, thereby fostering a secure laboratory environment.
I. Compound Identification and Properties
This compound is a cyclic octapeptide known to be an agonist of the melanocortin receptor 4 (MC4R)[1][2]. As with many synthetic peptides, specific hazard data is often unavailable, necessitating that it be handled with care as a potentially hazardous substance[3].
| Property | Data | Citation(s) |
| Molecular Formula | C51H70N18O11S2 | [4] |
| Molecular Weight | 1175.35 g/mol | [4] |
| Appearance | White/yellowish, odorless powder | [3] |
| Storage (Lyophilized) | Store at -20°C, keep desiccated. Stable for at least 4 years. | [1][2] |
| Storage (In Solution) | Store at -20°C and use within 1 month. Aliquot to avoid freeze/thaw. | [1] |
| Solubility | Soluble in DMSO, Ethanol, and PBS (pH 7.2) at ≥10 mg/mL. | [2] |
II. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, skin, or eye contact.
A. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are required at all times when handling the solid peptide or its solutions to protect against splashes[5].
-
Face Shield: A face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk dissolution or transfer of solutions[6].
B. Skin Protection:
-
Gloves: Nitrile gloves are recommended to prevent skin contact. Always inspect gloves for tears or punctures before use and change them frequently, especially if they become contaminated[6][7].
-
Laboratory Coat: A fully buttoned lab coat must be worn to protect skin and clothing from contamination[5].
-
Closed-Toe Shoes: Footwear that fully covers the feet is required to protect against spills and falling objects[6].
C. Respiratory Protection:
-
When handling larger quantities of the lyophilized powder outside of a certified chemical fume hood or ventilated enclosure, a dust respirator should be worn to prevent inhalation[8].
III. Operational Plan: From Receipt to Use
A systematic workflow ensures both safety and peptide integrity.
A. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Immediately transfer the lyophilized peptide to a desiccated environment at -20°C for long-term storage[1][9][10].
B. Preparation of Stock Solutions:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can decrease peptide stability[8][9][10][11].
-
Weigh the desired amount of peptide quickly in a chemical fume hood or other ventilated enclosure.
-
Reseal the vial tightly, preferably under an inert gas like nitrogen or argon, and return it to -20°C storage[10].
-
To dissolve, add the appropriate solvent (e.g., DMSO) to the weighed peptide. Sonication may aid in dissolving larger particles, but avoid excessive heating[8].
-
For aqueous solutions, use sterile, oxygen-free buffers at a pH of 5-6 to prolong stability[11].
-
If the peptide is to be used over an extended period, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation[1][9][11]. Store these aliquots at -20°C[1].
C. Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
For spilled powder, gently cover with an absorbent material like sand or vermiculite, then sweep it into a labeled waste container[3].
-
For liquid spills, absorb with a chemical absorbent pad or vermiculite and place it in a sealed, labeled waste container.
-
After material pickup is complete, thoroughly wash the spill site and ventilate the area[3].
-
Ensure appropriate PPE is worn throughout the cleanup process[3].
IV. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
All materials that come into contact with this compound must be treated as chemical waste[12]. This includes:
-
Solid peptide waste.
-
Unused peptide solutions.
-
Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper[12].
-
B. Disposal Procedures:
-
Solid Waste: Place solid peptide waste and contaminated consumables into a clearly labeled, sealed biohazard or chemical waste container for incineration or specialized disposal[12].
-
Liquid Waste: Collect all liquid waste containing the peptide in a designated, sealed, and clearly labeled liquid chemical waste container. Never pour peptide solutions down the sink[12].
-
Sharps: Any contaminated sharps (e.g., needles) should be disposed of in a designated sharps container.
-
Consult EHS: Always follow the specific waste disposal protocols established by your institution's Environmental Health and Safety (EHS) office[12]. If you are an independent researcher, contact a certified biomedical or chemical waste disposal company[12].
V. Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety and handling checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. adooq.com [adooq.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. cenmed.com [cenmed.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. bachem.com [bachem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 11. genscript.com [genscript.com]
- 12. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
